Δ2-Cefdinir

Catalog No.
S1798949
CAS No.
934986-49-9
M.F
C₁₄H₁₃N₅O₅S₂
M. Wt
395.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Δ2-Cefdinir

CAS Number

934986-49-9

Product Name

Δ2-Cefdinir

Molecular Formula

C₁₄H₁₃N₅O₅S₂

Molecular Weight

395.41

Synonyms

(6R,​7R)​-7-​[[(2Z)​-​2-​(2-​Amino-​4-​thiazolyl)​-​2-​(hydroxyimino)​acetyl]​amino]​-​3-​ethenyl-​8-​oxo-​5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid

cefdinir third generation cephalosporin overview

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Activity & Microbiology

Cefdinir exhibits a broad range of in vitro activity against both Gram-positive and Gram-negative aerobes and demonstrates stability against many common beta-lactamases [1].

  • Gram-Positive Coverage: Demonstrates superior activity against Gram-positive aerobes (e.g., Streptococcus pneumoniae, Streptococcus pyogenes, methicillin-susceptible Staphylococcus aureus [MSSA]) compared to other oral cephalosporins like cefixime and ceftibuten [1] [2].
  • Gram-Negative Coverage: Maintains good activity against key Gram-negative organisms such as Haemophilus influenzae (including beta-lactamase-producing strains), Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis [3] [4] [2]. It is not active against Pseudomonas aeruginosa [3].

The table below shows the Minimum Inhibitory Concentration (MIC) for selected microorganisms [4]:

Microorganism MIC Range (μg/mL)
Haemophilus influenzae 0.05 - 4
Streptococcus pneumoniae 0.006 - 64
Streptococcus pyogenes ≤0.004 - 2

Mechanism of Action & Resistance

The following diagram illustrates the bactericidal mechanism of cefdinir.

G Cefdinir Cefdinir PBP Penicillin-Binding Protein (PBP) Cefdinir->PBP Binds to active site Transpeptidation Transpeptidation Reaction PBP->Transpeptidation Inhibits Crosslinking Peptidoglycan Cross-Linking Transpeptidation->Crosslinking Disrupts CellWall Stable Cell Wall Crosslinking->CellWall Prevents Lysis Bacterial Cell Lysis CellWall->Lysis Defective wall leads to

Primary resistance mechanisms include:

  • Altered Target Site: Structural changes in PBPs reduce antibiotic binding affinity [5].
  • Enzymatic Degradation: Production of beta-lactamases (cephalosporinases) hydrolyzes the beta-lactam ring [5].
  • Efflux Pumps & Permeability: Reduced outer membrane permeability or active efflux of the drug [5].

Clinical Pharmacology & Dosing

Cefdinir is available as capsules and an oral suspension [6]. Its absorption is not significantly affected by food, though concomitant administration with iron-fortified infant formula or iron supplements can cause reddish-colored stool and should be separated by at least 2 hours [6] [7] [2].

Dosage for Common Infections in Adults and Adolescents (≥13 years) [8]:

  • Community-Acquired Pneumonia: 300 mg every 12 hours for 10 days.
  • Acute Bronchitis/Sinusitis: 300 mg every 12 hours or 600 mg every 24 hours for 10 days.
  • Pharyngitis/Tonsillitis: 300 mg every 12 hours or 600 mg every 24 hours for 5-10 days.
  • Skin/Skin Structure Infections: 300 mg every 12 hours for 10 days.

Dosage for Pediatric Patients (6 months - 12 years) is typically 7 mg/kg twice daily or 14 mg/kg once daily, with a maximum daily dose of 600 mg. Duration varies by infection type [6] [8].

Dosage must be adjusted for patients with renal impairment (creatinine clearance <30 mL/min) to 300 mg or 7 mg/kg once daily. Hemodialysis removes cefdinir; a 300 mg dose is recommended at the end of each dialysis session, followed by dosing every other day [6] [8].

Adverse Effects & Toxicity

Cefdinir is generally well-tolerated, but several adverse effects and toxicities are important for researchers and clinicians to monitor [9] [10].

  • Common Adverse Effects: Diarrhea is the most frequently reported side effect. Other common effects include nausea, vaginal moniliasis, vaginitis, and headache [9] [7].
  • Serious Adverse Effects:
    • Clostridioides difficile-associated diarrhea (CDAD), ranging from mild to fatal colitis [6] [9].
    • Hypersensitivity reactions, including anaphylaxis, skin rashes, and severe cutaneous adverse reactions like Stevens-Johnson syndrome [6] [9].
    • Hepatotoxicity: Case reports describe cholestatic liver injury with jaundice after cefdinir use [10].
  • Laboratory Abnormalities: May include false-positive urine glucose tests, positive direct Coombs' test, transient elevations in hepatic enzymes, and changes in leukocyte or platelet counts [6] [9].

Research & Development Context

From a drug development perspective, understanding cefdinir's position relative to other cephalosporins is crucial.

  • Comparative Efficacy: While all third-generation cephalosporins are broad-spectrum, significant pharmacodynamic and pharmacokinetic differences exist. Cefdinir has lower oral bioavailability and less favorable PK/PD compared to agents like cefpodoxime, which may restrict its use to mild-moderate infections [2].
  • Place in Therapy: Cefdinir is often positioned for respiratory tract infections. However, antimicrobial stewardship programs sometimes question its use over other agents like the second-generation cefuroxime, which may offer similar coverage with better PK/PD and cost profile for some indications [2].

References

cefdinir mechanism of action and spectrum of activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Cefdinir is a bactericidal agent whose primary mechanism is the inhibition of bacterial cell wall synthesis [1] [2]. This process can be broken down into key steps:

  • Penetration and Binding: Cefdinir penetrates the bacterial cell wall. Its structure, featuring a six-member dihydrothiazine ring, confers greater resistance to inactivation by certain bacterial enzymes compared to some other beta-lactams [1]. It binds with high affinity to specific Penicillin-Binding Proteins (PBPs), particularly PBP 2 and PBP 3, which are enzymes located on the bacterial cell membrane critical for the final stages of cell wall assembly [1] [3].
  • Inhibition of Cell Wall Synthesis: By binding to PBPs, cefdinir inhibits the transpeptidation (cross-linking) process of peptidoglycan chains [1] [4]. Peptidoglycan is a vital polymer that provides structural integrity and protection to the bacterial cell.
  • Cell Lysis and Death: Without proper cross-linking, the cell wall becomes structurally weak and unable to withstand the internal osmotic pressure of the cell. This leads to cell lysis (rupture) and ultimately bacterial death [1] [2].

The following diagram illustrates this sequential process:

G A Cefdinir Administration B Penetrates Bacterial Cell Wall A->B C Binds to Penicillin-Binding Proteins (PBPs) B->C D Inhibits Transpeptidation/Cross-linking C->D E Weakens Peptidoglycan Cell Wall D->E F Cell Lysis and Bacterial Death E->F

Spectrum of Activity

Cefdinir exhibits a balanced and broad spectrum of in vitro activity against key Gram-positive and Gram-negative pathogens commonly encountered in community-acquired infections [5] [6] [3].

The table below summarizes the minimum inhibitory concentration (MIC90) and susceptibility data for cefdinir against common respiratory pathogens from a large contemporary surveillance study (2000-2002) [7].

Pathogen Isolates Tested (n) MIC90 (μg/mL) Susceptibility (%)
Haemophilus influenzae 3,438 ≤0.12 97.1 - 99.0
Moraxella catarrhalis 1,688 ≤0.25 ~100
Streptococcus pneumoniae (Penicillin-S)* 3,200 0.25 - 0.5 78.5 - 79.4

Cefdinir shows less activity against penicillin-intermediate and -resistant strains of *S. pneumoniae and is not active against methicillin-resistant Staphylococcus aureus (MRSA) [3]. Susceptibility rates for S. pneumoniae showed improvement in 2002 compared to previous years [7].

Activity Against Gram-positive Bacteria
  • Strong Activity: Cefdinir demonstrates good activity against Streptococcus pyogenes and penicillin-susceptible Streptococcus pneumoniae [1] [3].
  • Notable Staphylococcal Coverage: Among oral cephalosporins, cefdinir has shown superior activity against methicillin-susceptible Staphylococcus aureus (MSSA) [6] [3].
Activity Against Gram-negative Bacteria
  • Key Respiratory Pathogens: Cefdinir is highly active against Haemophilus influenzae (including beta-lactamase-producing strains) and Moraxella catarrhalis due to its stability against many common beta-lactamases [1] [3] [7].
  • Limited Spectrum: It shows less consistent activity against Enterobacteriaceae like Escherichia coli, Proteus mirabilis, and Klebsiella spp., and is not considered a primary agent for these organisms [6].
Beta-Lactamase Stability

A key feature of cefdinir is its stability against hydrolysis by many common plasmid-mediated beta-lactamases, including TEM-1, TEM-2, and SHV-1 [6] [3]. However, it remains susceptible to hydrolysis by several extended-spectrum beta-lactamases (ESBLs), such as TEM-3, TEM-4, TEM-5, and some chromosomal enzymes like P99 and K1 [6] [3].

Experimental & Pharmacokinetic Insights

Key Experimental Protocols

Research into cefdinir's efficacy, especially for new indications, relies on standardized and advanced models.

  • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method per CLSI guidelines is standard [8]. Briefly, log-phase growth bacteria are incubated with serial two-fold dilutions of cefdinir in 96-well plates. After incubation, the MIC is recorded as the lowest concentration that completely inhibits visible growth [8].
  • Hollow Fiber System Model (HFS-TB): This preclinical model simulates human pharmacokinetics to study antibiotic efficacy against Mycobacterium tuberculosis [8]. In one study, log-phase M. tuberculosis was treated with dynamically changing cefdinir concentrations mimicking human doses. Bacterial loads were quantified over time to establish the PK/PD index (AUC0-24/MIC) predictive of efficacy and to determine optimal dosing targets [8].
Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

Cefdinir's PK/PD profile supports once- or twice-daily dosing [5] [3].

  • Absorption & Distribution: Cefdinir is absorbed orally, with a time to peak plasma concentration of 2-4 hours [1]. Its oral bioavailability is estimated at 16-25%, depending on the formulation [1] [3]. It achieves effective concentrations in key infection sites like sinus tissue, tonsils, bronchial mucosa, and middle ear fluid [1] [3].
  • Elimination & Dosing Adjustments: Cefdinir is not significantly metabolized and is primarily eliminated unchanged by the kidneys, with a plasma half-life of approximately 1.7 hours in adults [1]. Dosage adjustment is necessary for patients with moderate to severe renal impairment (creatinine clearance <30 mL/min) [1] [3].

Research and Repurposing Potential

Recent investigations have explored cefdinir's potential beyond its approved indications.

  • Activity Against Mycobacterium tuberculosis*: A 2021 study demonstrated that cefdinir, without a beta-lactamase inhibitor, has dose-dependent killing efficacy against both drug-susceptible and multi-drug resistant (MDR) *M. tuberculosis in the HFS-TB model [8]. The AUC0-24/MIC ratio was identified as the critical PK/PD index driving efficacy. This suggests cefdinir could be a candidate for repurposing in TB therapy, though clinical validation is required [8].

References

Pharmacodynamic Profile: Mechanism and Antimicrobial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Cefdinir exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, which inhibits the transpeptidation step of peptidoglycan synthesis. This disruption prevents the formation of a stable, cross-linked cell wall, leading to osmotic lysis and cell death [1] [2]. A key feature of its pharmacodynamic profile is its stability against hydrolysis by many common beta-lactamases [3] [4].

Its broad-spectrum activity covers numerous Gram-positive and Gram-negative aerobes. The table below summarizes the minimum inhibitory concentration (MIC) data for key pathogens against which cefdinir is commonly used [5].

Pathogen MIC Range (μg/mL)
Streptococcus pneumoniae 0.006 - 64
Haemophilus influenzae 0.05 - 4
Streptococcus pyogenes ≤ 0.004 - 2

Compared to other oral cephalosporins, cefdinir exhibits superior activity against Gram-positive aerobes like Staphylococcus aureus and Streptococcus pyogenes than cefixime, ceftibuten, cefuroxime, and cefpodoxime [3].

Pharmacokinetic Profile: ADME and Special Populations

Cefdinir displays predictable linear pharmacokinetics, primarily characterized by renal elimination.

Absorption, Distribution, Metabolism, and Excretion
  • Absorption: Cefdinir is rapidly absorbed from the gastrointestinal tract after oral administration, with a mean time to peak plasma concentration (T~max~) of approximately 3 hours [4].
  • Distribution: It is widely distributed throughout the body. Its protein binding is estimated to be between 60-70% [5].
  • Metabolism and Excretion: Cefdinir is not appreciably metabolized and is primarily excreted unchanged in the urine via renal clearance [4] [5]. The mean terminal elimination half-life (t~½~) is approximately 1.7 hours in healthy adults [4].

The following diagram illustrates the core pharmacokinetic pathway of cefdinir in the body:

pharmacokinetics Oral Administration Oral Administration GI Tract Absorption GI Tract Absorption Oral Administration->GI Tract Absorption Systemic Circulation Systemic Circulation GI Tract Absorption->Systemic Circulation Tissue Distribution Tissue Distribution Systemic Circulation->Tissue Distribution Renal Excretion Renal Excretion Systemic Circulation->Renal Excretion Primarily unchanged No Significant Metabolism No Significant Metabolism Systemic Circulation->No Significant Metabolism Eliminated in Urine Eliminated in Urine Renal Excretion->Eliminated in Urine

Cefdinir's journey from administration to elimination follows a primarily renal pathway.

Dosing Adjustments in Renal Impairment

The pharmacokinetics of cefdinir are significantly altered in patients with renal impairment, necessitating dosage adjustment [6] [7].

Patient Population Creatinine Clearance (CL~cr~) Recommended Dose
Normal Renal Function >30 mL/min 300 mg q12h or 600 mg q24h
Renal Impairment <30 mL/min 300 mg once daily
Hemodialysis Patients - 300 mg (or 7 mg/kg) every other day

In patients with chronic renal failure, the elimination half-life of cefdinir increases dramatically to approximately 17 hours [6]. Hemodialysis effectively removes cefdinir, reducing the half-life during the dialysis session to about one-sixth of the value without dialysis; however, the overall exposure (AUC) in these patients is still about eight times higher than in healthy volunteers [6].

Experimental Protocols and Methodologies

For researchers, understanding the key methodologies used to establish these parameters is critical. Below are outlines of common experimental protocols.

Protocol 1: Pharmacokinetic Study in Hemodialysis Patients

This design is used to characterize the impact of renal failure and hemodialysis on cefdinir's disposition [6].

  • Study Design: A single-dose, two-way crossover study is conducted in patients on maintenance hemodialysis. Two tests are performed: one with and one without a 4-hour hemodialysis session, separated by a washout period.
  • Dosing and Sampling: A single oral dose (e.g., 100 mg) is administered 30 minutes after a standardized breakfast. Blood samples are collected serially pre-dose and for up to 72 hours post-dose.
  • Hemodialysis Timing: In the dialysis test, hemodialysis is typically initiated at the expected time of peak plasma concentration (e.g., 8 hours post-dose).
  • Bioanalysis: Plasma concentrations of cefdinir are determined using a validated High-Performance Liquid Chromatography (HPLC) method. The method involves protein precipitation, solid-phase extraction, and UV detection.
  • Pharmacokinetic Analysis: Parameters like C~max~, T~max~, AUC~0-∞~, and t~½~ are calculated using non-compartmental analysis. The fraction of drug removed by hemodialysis can also be calculated.
Protocol 2: In Vitro Susceptibility (MIC) Testing

This methodology determines the minimum inhibitory concentration (MIC), a key pharmacodynamic metric [3] [4].

  • Bacterial Inoculum: Prepare a standardized suspension of the test organism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
  • Broth Microdilution: Serially dilute cefdinir in a broth medium across a 96-well microtiter plate. The range of concentrations should cover expected MIC values (e.g., 0.004 to 64 μg/mL).
  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours).
  • Endpoint Determination: The MIC is identified as the lowest concentration of antibiotic that completely inhibits visible growth of the organism.
  • Quality Control: Testing is performed alongside quality control strains with known MIC ranges to ensure accuracy.

The workflow for these core experiments is summarized below:

experimental_workflow PK PK Study in Renal Impairment Single Oral Dose Single Oral Dose PK->Single Oral Dose PD PD MIC Testing Broth Microdilution Broth Microdilution PD->Broth Microdilution Serial Blood Sampling Serial Blood Sampling Single Oral Dose->Serial Blood Sampling HPLC Analysis HPLC Analysis Serial Blood Sampling->HPLC Analysis Non-Compartmental Analysis Non-Compartmental Analysis HPLC Analysis->Non-Compartmental Analysis Plate Incubation Plate Incubation Broth Microdilution->Plate Incubation Visual MIC Determination Visual MIC Determination Plate Incubation->Visual MIC Determination

Core methodologies for establishing cefdinir's pharmacokinetic and pharmacodynamic properties.

Conclusion

Cefdinir's well-balanced broad-spectrum activity, bolstered by beta-lactamase stability, and its straightforward, primarily renal pharmacokinetic profile make it a valuable oral antimicrobial option. Its pharmacokinetics are linear and predictable but require significant dose adjustment in patients with impaired renal function. The quantitative data and methodological details provided in this review serve as a technical foundation for researchers and drug development professionals evaluating this agent.

References

Experimental Protocols for Stability and Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Forced Degradation Studies (RP-HPLC Method)

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for isolating cefdinir from its degradation products [1].

  • Chromatographic Conditions [1]:

    • Column: Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Water (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile : Methanol in a ratio of 13:5:2 (v/v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 286 nm
    • Injection Volume: 20 µL
    • Temperature: Room temperature
  • Sample Preparation for Forced Degradation [1]:

    • Acid/Base Degradation: Reflux the drug in 0.1 M HCl or 0.1 M NaOH at 60°C for ~6 hours, then neutralize.
    • Oxidative Degradation: Reflux the drug in 30% H₂O₂ at 60°C for ~6 hours.
    • Thermal Degradation: Expose the solid drug to 80°C for 48 hours.
    • Photolytic Degradation: Expose the solid drug to UV light (254 nm and 366 nm) for 48 hours.

After degradation, samples are diluted with the mobile phase to a final concentration of approximately 10 µg/mL for analysis [1].

Photocatalytic Degradation Protocol

A 2025 study detailed an optimized process for degrading cefdinir in water using Bismuth Titanate (Bi₄Ti₃O₁₂) nanoparticles (BIT-NPs) under visible LED light [2].

G A Synthesize BIT-NPs B Characterize NPs (TEM, XRD, DRS) A->B C Prepare Cefdinir Solution (50 µg/mL, pH 5) B->C D Add BIT-NP Catalyst (0.05 g/L) C->D E Dark Adsorption (Stir 30 min) D->E F LED Irradiation (48W, 1 hour) E->F G Centrifuge & Analyze (HPLC) F->G H Result: ~98% Degradation G->H

Key Optimization Parameters [2]:

  • Catalyst Concentration: 0.05 g/L BIT-NP
  • pH: 5.0
  • Initial Cefdinir Concentration: 50 µg/mL
  • Light Source: 48 W visible LED lamp
  • Time: 1 hour
  • Result: Achieves ~98% degradation and loss of antimicrobial activity.

Analytical Techniques for Characterization

The following table outlines key techniques for characterizing cefdinir and its degradation products.

Technique Application Specific Details
RP-HPLC with PDA Detector [1] Primary method for quantifying degradation; separates drug from its degradation products. Scan range: 200–400 nm; confirms peak purity and resolves degradation products.
Spectroscopic Characterization (UV, IR, ¹H-NMR, MS) [3] Structural elucidation of isolated degradation products. Used to identify and confirm the structure of seven major hydrolytic degradation products.
Chiral Separation Techniques [4] Studying stereospecific degradation pathways, such as C-6 and C-7 epimerization. Employed (e.g., Bovine Serum Albumin column) to observe isomerization of ring-opened products.

Key Technical Considerations

  • Solid-State Stability: The physical form of cefdinir (anhydrous vs. monohydrate) can impact stability and dissolution. The monohydrate form is characterized by distinct FT-IR peaks and can offer improved dissolution profiles [5].
  • Advanced Stability Modeling: Accelerated Predictive Stability (APS) strategies using extreme temperature and humidity conditions can rapidly model chemical and physical degradation kinetics, helping to select optimal formulations early in development [6].

References

Comprehensive Technical Guide: Cefdinir Bacterial Susceptibility Testing Data for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cefdinir and Susceptibility Testing Significance

Cefdinir is a broad-spectrum, third-generation oral cephalosporin antibiotic characterized by its extended activity against both Gram-positive and Gram-negative aerobes compared to earlier cephalosporins. Approved by the FDA in 1997, this semi-synthetic antibiotic (marketed as Omnicef) exhibits enhanced stability against many common β-lactamase enzymes, making it particularly valuable for treating respiratory tract infections, skin and skin structure infections, and other community-acquired bacterial infections. [1] [2] For research and development professionals, understanding cefdinir's susceptibility profile is essential for both clinical application development and antimicrobial resistance monitoring.

The significance of antimicrobial susceptibility testing (AST) for cefdinir extends beyond routine clinical practice into drug development and public health surveillance. The global AST market reflects this importance, with projections estimating growth from USD 3.4 billion in 2025 to USD 4.8 billion by 2035, driven largely by rising bacterial infections and antibiotic resistance concerns. [3] Within this landscape, cefdinir represents an important oral option with a distinct spectrum of activity that bridges therapeutic gaps left by other cephalosporins, particularly against certain Gram-positive organisms while maintaining respectable Gram-negative coverage. [2]

Susceptibility Testing Methods and Interpretive Criteria

Standardized Testing Methodologies

Standardized methods for cefdinir susceptibility testing follow guidelines established by recognized standards organizations such as the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method serves as the reference quantitative approach for determining Minimum Inhibitory Concentrations (MICs), while disk diffusion testing provides a qualitative assessment of susceptibility. [4] [2] For both methods, strict adherence to protocol specifications regarding media composition, inoculum preparation, incubation conditions, and quality control measures is essential for generating reliable, reproducible results.

  • Broth Microdilution Testing: This method utilizes cation-adjusted Mueller-Hinton broth for most aerobic organisms, with specific modifications for fastidious bacteria such as Streptococcus pneumoniae and Haemophilus influenzae. Testing involves preparing two-fold serial dilutions of cefdinir in liquid medium, inoculating with standardized bacterial suspensions (approximately 5 × 10^5 CFU/mL), and incubating for 16-20 hours at 35°C ± 2°C. The MIC represents the lowest concentration that completely inhibits visible growth. [2]

  • Disk Diffusion Testing: This Kirby-Bauer method employs Mueller-Hinton agar plates inoculated with a standardized bacterial suspension. A 5-μg cefdinir disk is applied to the inoculated surface, and zones of inhibition are measured after incubation. Interpretation correlates zone diameters with categories of susceptible, intermediate, or resistant based on established breakpoints. [2]

Quality Control and Validation

Quality control procedures are critical for ensuring the accuracy and reliability of cefdinir susceptibility testing results. Specific quality control ranges have been established for reference strains including Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Haemophilus influenzae ATCC 49247, and Neisseria gonorrhoeae ATCC 49226. [4] These controls verify that testing components and processes perform within expected parameters, detecting potential issues with reagent potency, media quality, or incubation conditions that could compromise result validity.

The following diagram illustrates the standard workflow for cefdinir susceptibility testing in laboratory settings:

G Start Start Testing Process Media Prepare Standardized Media (Mueller-Hinton with modifications for fastidious organisms) Start->Media Inoculum Standardize Inoculum (0.5 McFarland standard) Media->Inoculum Methods Apply Testing Method Inoculum->Methods Dilution Broth Microdilution Methods->Dilution Disk Disk Diffusion (5-μg cefdinir disk) Methods->Disk Incubate Incubate 16-20 hours at 35°C ± 2°C Dilution->Incubate Disk->Incubate MIC Read MIC Values Incubate->MIC Zone Measure Zone Diameters Incubate->Zone Interpret Interpret Results (S/I/R categories) MIC->Interpret Zone->Interpret QC Perform Quality Control with reference strains QC->Interpret End Final Report Interpret->End

Figure 1: Standardized workflow for cefdinir susceptibility testing in laboratory settings

Cefdinir Susceptibility Data Against Bacterial Pathogens

Spectrum of Activity Against Common Pathogens

Cefdinir demonstrates a broad spectrum of activity that encompasses many clinically significant Gram-positive and Gram-negative pathogens. Against Gram-positive organisms, it exhibits potent activity against Staphylococcus aureus (except methicillin-resistant strains), Streptococcus pyogenes, and Streptococcus pneumoniae, though with increased MICs for penicillin-intermediate and -resistant pneumococcal strains. [2] Its Gram-negative coverage includes Moraxella catarrhalis, Haemophilus influenzae (including β-lactamase-producing strains), Neisseria gonorrhoeae, and many members of the Enterobacteriaceae family, though with species-dependent variability. [1] [2]

The molecular targets of cefdinir's bactericidal activity are the penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. Cefdinir demonstrates affinity for multiple PBPs across different bacterial species, including PBPs 1, 2, 3, and 4 in Staphylococcus aureus and PBPs 1A, 1B, 2, 3, and 4 in Escherichia coli. [2] This binding capability impairs cell wall formation, ultimately leading to bacterial cell lysis and death. Unlike earlier cephalosporins, cefdinir's molecular structure confers enhanced stability against hydrolysis by many common β-lactamase enzymes, including TEM-1, TEM-2, SHV-1, and OXA types, expanding its utility against otherwise resistant organisms. [2]

Quantitative Susceptibility Data

The following table summarizes cefdinir's in vitro activity against key bacterial pathogens based on contemporary surveillance studies:

Table 1: Cefdinir In Vitro Activity Against Common Bacterial Pathogens

Bacterial Species MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Susceptible Key Notes
Escherichia coli (urinary) 0.25 0.5 98.3% Superior to cefuroxime (MIC₅₀ 4 mg/L) [5]
Klebsiella spp. (urinary) 0.12 0.5 97.6% Comparable to cefpodoxime [5]
Proteus mirabilis 0.25 2.0 87.0% Moderate activity against indole-positive species [5]
Staphylococcus saprophyticus ≤0.12 0.25 100% Excellent activity [5]
Streptococcus pyogenes ≤0.06 ≤0.06 100% Consistent high activity [2]
Haemophilus influenzae ≤0.12 0.5 94-100% Includes β-lactamase producers [2]
Moraxella catarrhalis ≤0.12 0.25 100% Includes β-lactamase producers [2]
Streptococcus pneumoniae (penicillin-S) ≤0.12 0.25 100% Increased MICs for penicillin-resistant strains [2]
Staphylococcus aureus (methicillin-S) 0.25 1.0 94-98% Inactive against MRSA [2]

For urinary tract infection pathogens, cefdinir demonstrates particularly favorable activity. A contemporary North American surveillance study of 456 community-acquired UTI isolates found cefdinir to be the most active oral cephalosporin tested against Escherichia coli, with 98.3% susceptibility, outperforming other commonly used agents like trimethoprim-sulfamethoxazole (84.9% susceptible) and comparable to nitrofurantoin (97.0% susceptible). [6] [5] This robust activity against the predominant uropathogens supports cefdinir's potential utility in treating uncomplicated UTIs, including its off-label use for this indication in pediatric populations. [6]

Comparative Activity Analysis

When compared to other oral cephalosporins, cefdinir demonstrates a balanced spectrum with particular advantages against certain organisms. It exhibits superior Gram-positive coverage compared to cefixime, ceftibuten, cefuroxime, and cefpodoxime, while maintaining respectable Gram-negative activity. [2] Against Staphylococcus aureus, cefdinir's activity exceeds that of cefixime (which has no reliable activity) and cefpodoxime (which has only modest activity at standard doses). This balanced profile makes cefdinir a valuable option for empirical treatment of mixed infections in the outpatient setting.

The minimum bactericidal concentrations (MBCs) of cefdinir are generally within 4-fold of the MIC values for most susceptible organisms, indicating primarily bactericidal activity. [2] The presence of human serum or urine does not significantly alter cefdinir's MIC or MBC, and factors such as CO₂ presence, magnesium ions, and pH variations (within the range of 5.5 to 8) have minimal impact on its activity. Although cefdinir MICs may increase with higher inoculum sizes, this effect is typically modest for most bacterial species. [2]

Resistance Mechanisms and Limitations

Primary Resistance Patterns

Despite its broad spectrum, cefdinir demonstrates predictable limitations against certain bacterial groups. It is generally inactive against Enterococcus species, Listeria monocytogenes, Legionella species, and most anaerobic bacteria. [2] Among aerobic Gram-negative bacilli, cefdinir typically lacks reliable activity against most strains of Enterobacter species, Pseudomonas aeruginosa, Citrobacter freundii, and Serratia marcescens due primarily to chromosomal AmpC β-lactamase production or efflux mechanisms. [2] [7]

The molecular basis for resistance to cefdinir involves three primary mechanisms: hydrolysis by certain β-lactamase enzymes, alterations in penicillin-binding proteins (PBPs), and reduced permeability through bacterial outer membranes. [7] While cefdinir demonstrates stability to many common β-lactamases, it remains susceptible to hydrolysis by some extended-spectrum β-lactamases (ESBLs) and carbapenemases. Altered PBPs represent the main resistance mechanism in penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), explaining cefdinir's lack of activity against these pathogens. [2]

Susceptibility Testing Considerations for Resistant Pathogens

For organisms with variable susceptibility to cefdinir, specific testing considerations apply. Streptococcus pneumoniae isolates should be categorized using penicillin MIC breakpoints as correlates to cephalosporin resistance, with penicillin-intermediate and -resistant strains typically demonstrating elevated cefdinir MICs. [2] Similarly, Haemophilus influenzae isolates should be tested specifically for β-lactamase production, with β-lactamase-negative, ampicillin-resistant (BLNAR) strains typically showing non-susceptibility to cefdinir. [7]

The following diagram illustrates the primary resistance mechanisms affecting cefdinir:

G cluster_1 Enzymatic Resistance cluster_2 Target Site Modification cluster_3 Access Barriers Resistance Cefdinir Resistance Mechanisms Enzymatic β-Lactamase Hydrolysis Resistance->Enzymatic Target Altered Penicillin-Binding Proteins (PBPs) Resistance->Target Access Reduced Membrane Permeability Resistance->Access Stable Stable: TEM-1, TEM-2, SHV-1, OXA types Enzymatic->Stable Susceptible Susceptible: Some ESBLs, Carbapenemases Enzymatic->Susceptible MRSA Methicillin-resistant Staphylococcus aureus (MRSA) Target->MRSA PRSP Penicillin-resistant Streptococcus pneumoniae Target->PRSP Efflux Efflux Pump Activation Access->Efflux Porin Porin Channel Alterations Access->Porin

Figure 2: Primary resistance mechanisms limiting cefdinir's antibacterial activity

Pharmacokinetic and Pharmacodynamic Properties

Absorption and Distribution Characteristics

Cefdinir displays favorable oral bioavailability that varies by formulation: 16%-21% for capsules and approximately 25% for the suspension formulation. [1] [2] Peak plasma concentrations occur 2-4 hours after administration, with linear pharmacokinetics observed across the therapeutic dose range. The presence of food has minimal clinical significance on absorption, with high-fat meals reducing Cₘₐₓ and AUC by 16% and 10% for capsules, and 44% and 33% for suspension, respectively. [7] However, concomitant administration with aluminum- or magnesium-containing antacids or iron supplements significantly reduces absorption, necessitating a 2-hour separation between administration. [1]

Cefdinir demonstrates an extensive volume of distribution (0.35 L/kg in adults, 0.67 L/kg in children) and moderate plasma protein binding (60%-70%), facilitating penetration into various tissues and body fluids. [1] [2] Relevant tissue distribution data include:

  • Skin blister fluid: 48% of plasma concentrations
  • Tonsil tissue: 24% of plasma concentrations
  • Sinus tissue: 16% of plasma concentrations
  • Bronchial mucosa: 31%-41% of plasma concentrations
  • Middle ear fluid: 15% of plasma concentrations in pediatric patients with acute otitis media [2] [7]
Elimination and Special Population Considerations

Cefdinir undergoes minimal metabolism with activity attributable primarily to the parent compound. Elimination occurs predominantly via renal excretion, with 11.6%-18.4% of the administered dose recovered unchanged in urine within 24 hours in subjects with normal renal function. [1] [7] The plasma elimination half-life is approximately 1.7 hours in adults and 1.2-1.5 hours in children, supporting once- or twice-daily dosing regimens. [1] [2]

In patients with renal impairment, cefdinir clearance decreases proportionally with reduced creatinine clearance. Those with moderate impairment (CLcr 30-60 mL/min) demonstrate 2-fold increases in Cₘₐₓ and half-life with 3-fold increases in AUC, while severe impairment (CLcr <30 mL/min) results in 2-fold, 5-fold, and 6-fold increases in these parameters, respectively. [2] [7] Hemodialysis effectively removes cefdinir (63% reduction during 4-hour session), necessitating post-dialysis supplementation. [7] No dosage adjustment is required for hepatic impairment due to the predominantly renal elimination pathway. [7]

Research Applications and Clinical Considerations

Urinary Tract Infection Applications

Cefdinir demonstrates particularly favorable activity against common uropathogens, supporting its investigational use for urinary tract infections. A comprehensive study of 431 pediatric urinary isolates found 95.6% susceptibility to cefdinir, comparing favorably with ampicillin (49.4%), trimethoprim-sulfamethoxazole (84.9%), cefazolin (88.4%), and nitrofurantoin (93.3%). [6] This robust activity, combined with its pharmacokinetic profile featuring significant renal elimination, makes cefdinir a promising candidate for UTI treatment, though this remains an off-label use in many regions.

North American surveillance data corroborate these findings, demonstrating cefdinir's excellent activity against contemporary community-acquired UTI isolates. Against Escherichia coli, the predominant uropathogen, cefdinir exhibited an MIC₅₀ of 0.25 mg/L with 98.3% susceptibility, matching cefpodoxime and exceeding other oral agents. [5] Similarly, against Klebsiella species, cefdinir showed an MIC₅₀ of 0.12 mg/L with 97.6% susceptibility. These contemporary data support cefdinir's potential role in an era of increasing resistance to traditional UTI therapies like trimethoprim-sulfamethoxazole and fluoroquinolones.

Pediatric Formulation and Dosing Considerations

The pharmacokinetic profile of cefdinir in pediatric patients supports its use in childhood infections, with parameters similar to those in adults when adjusted for body size. [2] The suspension formulation offers 25% absolute bioavailability, only marginally affected by food intake, facilitating administration in young children. [7] Clinical studies in pediatric populations have demonstrated high clinical efficacy rates of 92.9%-100% for various bacterial infections, including tonsillitis, otitis media, respiratory tract infections, and skin and soft tissue infections. [8] [2]

For serious infections caused by less susceptible organisms, the pharmacodynamic profile of cefdinir becomes particularly relevant. Like other β-lactams, cefdinir exhibits time-dependent bactericidal activity, with the time above MIC (T>MIC) correlating with efficacy. The prolonged half-life in children (1.2-1.5 hours) compared to adults supports twice-daily dosing for most indications, maintaining adequate T>MIC for susceptible pathogens throughout the dosing interval. [2] These characteristics, combined with its broad spectrum and favorable safety profile, position cefdinir as a valuable option for pediatric antimicrobial therapy.

Conclusion

Cefdinir represents a therapeutically significant oral cephalosporin with a balanced spectrum of activity against both Gram-positive and Gram-negative pathogens. Its enhanced stability against many β-lactamase enzymes and favorable pharmacokinetic profile support its clinical utility for respiratory tract infections, skin and skin structure infections, and potential off-label use for urinary tract infections. The comprehensive susceptibility testing data presented in this guide provide researchers and drug development professionals with essential information for evaluating cefdinir's appropriate applications and limitations in an era of increasing antimicrobial resistance.

References

Discovery Rationale and Preclinical Development

Author: Smolecule Technical Support Team. Date: February 2026

The research that led to cefdinir began in the late 1970s with two clear goals [1]:

  • First Goal: To discover a new, non-prodrug type oral cephem with antibacterial activity and beta-lactamase stability similar to third-generation injectable cephalosporins.
  • Second Goal: To enhance the activity against gram-positive bacteria, particularly Staphylococcus aureus, which was a limitation of the first discovered compound, cefixime.

The research team selected ceftizoxime (CZX) as a seed compound because it showed a relatively high urinary excretion rate (8.5%) in rats after oral administration, indicating some intrinsic absorption [1]. They hypothesized that chemical modification of the oxime moiety was key to improving oral absorption.

The table below summarizes the key milestones and chemical optimization strategies in the early research phase [1].

Development Phase Key Compound/Strategy Outcome and Significance
Lead Identification Modification of Ceftizoxime (CZX) oxime moiety Discovery of a lead compound with a carboxymethoxyimino group; urinary excretion in rats increased to 41.0% [1].
First-Generation Result Optimization of the lead compound Discovery of Cefixime (CFIX). Achieved first goal: high beta-lactamase stability, broad gram-negative coverage, but low-to-moderate anti-staphylococcal activity [1].
Second-Generation Optimization Exploration of other acidic functional groups at the oxime moiety Discovery of Cefdinir (CFDN) with a hydroxyimino group. Achieved second goal: excellent, balanced activity against both gram-positive and gram-negative bacteria [1].

Synthesis and Process Chemistry

An efficient synthetic route was established to produce cefdinir via a common intermediate, 7-amino-3-vinylcephalosporanic acid diphenylmethyl ester, which was derived from 7-ACA (7-Aminocephalosporanic Acid) [1].

A mature synthetic route, as referenced in the literature, involves the following key steps [2]:

  • Condensation: The active ester, 2-(2-aminothiazol-4-yl)-2(Z)-(trityloxyimino)thioacetic acid 2-benzothiazolyl ester (CEFDIN-001), is condensed with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (CEFDIN-002) in the presence of tributylamine and dimethylacetamide (DMA) to form the protected amide (CEFDIN-003).
  • Deprotection: The protecting groups (trityl and diphenylmethyl ester) are removed using HCl and formic acid to yield the final product, cefdinir [2].

The following diagram illustrates the logical workflow of cefdinir's discovery, from the initial research goals to the final optimized compound.

G Start Late 1970s: Research Initiation Goal1 Goal 1: Discover non-prodrug oral 3rd-gen cephem Start->Goal1 Seed Seed Compound: Ceftizoxime (CZX) Goal1->Seed Hypothesis Hypothesis: Modify oxime moiety Seed->Hypothesis Lead Lead Identified: Carboxymethoxyimino group Hypothesis->Lead CFIX First Optimized Compound: Cefixime (CFIX) Lead->CFIX Goal2 Goal 2: Enhance gram-positive activity CFIX->Goal2 Limitation: Weak vs. S. aureus Strategy Strategy: Test other acidic functional groups Goal2->Strategy CFDN Final Optimized Compound: Cefdinir (CFDN) Strategy->CFDN

Antibacterial Profile and Pharmacokinetics

Cefdinir is a third-generation cephalosporin with a broad spectrum of activity. Its antibacterial action is bactericidal, working by binding to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis [2] [3].

The table below shows the Minimum Inhibitory Concentration (MIC) susceptibility data for cefdinir against key respiratory pathogens [2] [4].

Pathogen MIC Range (μg/mL)
Streptococcus pneumoniae 0.006 - 64 μg/mL
Haemophilus influenzae 0.05 - 4 μg/mL
Streptococcus pyogenes ≤0.004 - 2 μg/mL

Cefdinir is administered orally and has a bioavailability of 16% to 21%. It is 60-70% protein-bound in plasma, undergoes negligible metabolism, and is primarily excreted unchanged in the urine, with an elimination half-life of approximately 1.7 hours [4].

Clinical Development and Regulatory History

The clinical trials profile for cefdinir is extensive, with many studies completed.

Trial Focus Examples (Status: Completed)
Acute Otitis Media (in children) vs. Amoxicillin/Clavulanate (Phase 4) [5] [6].
Acute Sinusitis vs. Amoxicillin/Clavulanate & Quality of Life assessment (Phase 4) [5].
Skin/Skin Structure Infections vs. Cephalexin (Phase 4) [5].
Palatability Taste test studies vs. Azithromycin and Amoxicillin suspensions (Phase 4) [5].

Cefdinir was first approved for medical use in 1991 [4]. In the United States, it was approved by the FDA on December 4, 1997, and was marketed under the brand name Omnicef by Parke-Davis [7] [4].

Key Clinical Considerations and Drug Interactions

  • Special Populations: Cefdinir is classified as Pregnancy Category B and is generally considered compatible with breastfeeding [2] [8].
  • Important Interactions:
    • Iron & Antacids: Concomitant administration significantly reduces cefdinir absorption. Dosing should be separated by at least 2 hours [2] [8].
    • Probenecid: Inhibits renal excretion of cefdinir, increasing its plasma concentration and half-life [2] [8].
  • Notable Adverse Effect: Cefdinir can form a non-absorbable complex with iron in the GI tract, which may cause red or maroon-colored stools in patients, especially children, taking iron-fortified formulas or supplements. This is a benign effect but can be mistaken for gastrointestinal bleeding [8].

Information Gaps and Research Opportunities

This guide is compiled from available scientific literature and databases. As with any historical drug development review, some granular experimental data from internal laboratory notebooks may not be publicly accessible.

For the most current information on clinical trials and regulatory status, consulting official government databases like ClinicalTrials.gov is recommended.

References

Comprehensive Analytical Methods for Cefdinir: HPLC Analysis, Validation Protocols and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Cefdinir and Analytical Considerations

Cefdinir is a third-generation, broad-spectrum oral cephalosporin antibiotic characterized by its extended activity against both gram-positive and gram-negative bacteria. Chemically described as [6R-[6α,7β(Z)]]-7-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, cefdinir possesses a unique aminothiazolyl side chain at position 7 of the cephalosporin nucleus and an unsubstituted oxime group that contributes to its enhanced antibacterial profile [1]. Unlike many other aminothiazolyl cephalosporins containing methoxyimino groups, cefdinir's distinct chemical structure enhances its activity against gram-positive bacteria while maintaining efficacy against gram-negative pathogens [1]. The compound's vinyl moiety at position 3 of the cephalosporin nucleus makes it particularly suitable for oral administration, contributing to its clinical utility in treating respiratory tract infections, skin infections, and other common bacterial diseases [1].

The development of robust analytical methods for cefdinir is essential for pharmaceutical quality control, stability assessment, and bioavailability studies. As a cephalosporin antibiotic, cefdinir contains a β-lactam ring that is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis [1] [2]. These degradation pathways can significantly impact the drug's therapeutic efficacy and safety profile, necessitating stability-indicating methods that can accurately quantify cefdinir while resolving it from its degradation products. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for cefdinir analysis due to its separation efficiency, sensitivity, and versatility in handling both bulk drug substances and complex biological matrices [1] [3] [4].

HPLC Method Development for Cefdinir Analysis

Key Chromatographic Parameters

The development of reversed-phase HPLC (RP-HPLC) methods for cefdinir analysis requires careful optimization of several critical parameters to achieve adequate separation, peak symmetry, and detection sensitivity. Based on comprehensive method development studies, the following parameters have been established as optimal for cefdinir separation:

  • Stationary Phase: The most commonly employed columns are octadecylsilane (C18) columns with dimensions of 250 mm × 4.6 mm and particle sizes of 5 μm. Specifically, Waters RP Spherisorb C-18 columns and Atlantis dC18 columns have demonstrated excellent separation efficiency for cefdinir and its related substances [1] [5].

  • Mobile Phase Composition: A mixture of aqueous phosphate buffer (pH approximately 3.0-3.2) combined with organic modifiers such as acetonitrile and methanol in varying ratios has proven effective. One optimized mobile phase consists of water (pH adjusted to 3.0 with orthophosphoric acid):acetonitrile:methanol in a ratio of 13:5:2 (v/v/v) [1]. For methods analyzing cefdinir in biological matrices, a mobile phase of 0.2 M sodium dihydrogen phosphate buffer (pH 3.2):methanol at 70:30 (v/v) ratio provides adequate separation while maintaining compatibility with mass spectrometric detection [4] [6].

  • Detection Wavelength: Cefdinir exhibits adequate UV absorption at multiple wavelengths, with 286 nm and 254 nm being the most commonly employed based on the specific application and matrix interference considerations [1] [4]. Photodiode array (PDA) detection is recommended for forced degradation studies to ensure peak purity assessment [1] [5].

The selection of these parameters is influenced by the physicochemical properties of cefdinir, including its acidic nature (pKa ≈ 2.8 and 4.1), moderate lipophilicity, and UV absorption characteristics. The low pH of the mobile phase suppresses the ionization of acidic functional groups, enhancing retention and peak symmetry on reversed-phase columns [1] [4].

Method Optimization Strategies

Method optimization for cefdinir analysis involves systematic evaluation of critical parameters to achieve robust separation from its degradation products and related substances. Experimental design approaches can efficiently identify the optimal chromatographic conditions while understanding potential interaction effects between variables. Key factors requiring optimization include:

  • Mobile phase pH: The pH of the aqueous component significantly impacts the ionization state of cefdinir and its degradation products, consequently affecting retention and selectivity. A pH range of 3.0-4.0 typically provides optimal separation while maintaining column stability [1] [5].

  • Organic modifier ratio: The proportion of acetonitrile and methanol influences retention times and resolution. Gradient elution may be necessary for methods separating multiple related substances and degradation products [5].

  • Column temperature: While most methods operate at ambient temperature, elevated temperatures (up to 40°C) can enhance efficiency in related substance methods [5].

  • Flow rate: 1.0 mL/min is standard for conventional HPLC methods, providing acceptable analysis time without compromising resolution [1] [4].

For the analysis of related substances, a gradient elution method has been developed using a binary system consisting of solution A [0.1% tetramethylammonium hydroxide solution (pH: 5.5) with 0.1 M EDTA] and solution B [0.1% tetramethylammonium hydroxide solution (pH 5.5):acetonitrile:methanol:0.1 M EDTA (500:300:200:0.4 v/v)] [5]. This method successfully separates cefdinir from its related compounds, including open-ring lactones and other process-related impurities.

Table 1: Optimized HPLC Conditions for Cefdinir Analysis

Parameter Assay Method Related Substances Method Bioanalytical Method
Column Atlantis dC18 (4.6 × 250 mm, 5 μm) Hichrom C18 (4.6 × 150 mm, 5 μm) C18 column (4.6 × 250 mm, 5 μm)
Mobile Phase Methanol:Phosphate buffer pH 3.0 (40:60) Gradient with TMAH buffer and organic mixture Phosphate buffer pH 3.2:Methanol (70:30)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection UV at 254 nm UV at 254 nm UV at 254 nm
Temperature Ambient 40°C Ambient
Injection Volume 10 μL 10 μL 20-100 μL

Stability-Indicating HPLC Method and Forced Degradation Studies

Protocol for Forced Degradation Studies

Forced degradation studies are essential for demonstrating the stability-indicating power of analytical methods and identifying potential degradation products. These studies should be conducted under stress conditions that include acid and base hydrolysis, oxidative stress, thermal degradation, and photolysis, following International Conference on Harmonization (ICH) guidelines [1]. The following standardized protocol ensures comprehensive evaluation of cefdinir's stability characteristics:

  • Acid-Induced Degradation: Transfer 10 mL of cefdinir stock solution (1 mg/mL) to a flask containing 10 mL of methanol and 10 mL of 0.1 M hydrochloric acid. Reflux the mixture at 60°C for approximately six hours. After cooling to ambient temperature, neutralize the solution to pH 7.0 using 0.1 M sodium hydroxide and dilute to an appropriate volume with mobile phase to achieve a final concentration of 10 μg/mL [1].

  • Base-Induced Degradation: Combine 10 mL of cefdinir stock solution (1 mg/mL) with 10 mL of methanol and 10 mL of 0.1 M sodium hydroxide. Reflux the mixture at 60°C for six hours. Cool, neutralize with 0.1 M hydrochloric acid to pH 7.0, and dilute with mobile phase to achieve a final concentration of 10 μg/mL [1].

  • Oxidative Degradation: Mix 10 mL of cefdinir stock solution (1 mg/mL) with 10 mL of 3% hydrogen peroxide solution. Reflux at 60°C for six hours. After cooling to room temperature, dilute the solution with mobile phase to achieve a concentration of 100 μg/mL, then further dilute to 10 μg/mL for analysis [1].

  • Thermal Degradation: Spread approximately 50 mg of cefdinir evenly in a petri dish and place in a stability chamber at 80°C for 48 hours. After the heat treatment, dissolve the solid in 10 mL of methanol and dilute to 50 mL with mobile phase. Prepare a final solution with concentration equivalent to 10 μg/mL of cefdinir [1].

  • Photolytic Degradation: Expose approximately 50 mg of cefdinir to both short and long wavelength UV light (254 nm and 366 nm, respectively) for 48 hours in a photostability chamber. After exposure, dissolve the drug in 10 mL of methanol, dilute to 50 mL with mobile phase, and prepare a final solution of 10 μg/mL concentration [1].

The degradation samples should be analyzed using the optimized HPLC conditions, with photodiode array detection to verify peak purity and ensure there is no co-elution of degradation products with the parent drug [1].

Separation of Degradation Products

The developed stability-indicating method effectively separates cefdinir from its degradation products formed under various stress conditions. Cefdinir undergoes pH-dependent isomerization and β-lactam ring opening under stress conditions, leading to the formation of multiple degradation products [1] [2] [7]. The major degradation pathways include:

  • Acidic and Basic Hydrolysis: Results in the formation of open-ring lactone derivatives through β-lactam ring opening, with significant differences in retention times compared to the parent drug [1] [2].

  • Oxidative Degradation: Generates sulfoxide derivatives and other polar compounds that elute earlier than cefdinir in reversed-phase chromatography [1].

  • Thermal and Photolytic Degradation: Produces a complex mixture of degradation products including C-6 and C-7 epimers, lactonization products, and syn-anti isomers of the N-oxime function [1] [7].

The ability of the method to separate cefdinir from all degradation products confirms its specificity and suitability as a stability-indicating method. The use of blank subtraction techniques in data processing enhances the capability to identify and quantify minor degradation products, particularly in pharmaceutical formulations containing preservatives like sodium benzoate [5].

G ForcedDegradation Forced Degradation Study AcidHydrolysis Acid Hydrolysis (0.1M HCl, 60°C, 6h) ForcedDegradation->AcidHydrolysis BaseHydrolysis Base Hydrolysis (0.1M NaOH, 60°C, 6h) ForcedDegradation->BaseHydrolysis Oxidative Oxidative Stress (3% H₂O₂, 60°C, 6h) ForcedDegradation->Oxidative Thermal Thermal Stress (80°C, 48h) ForcedDegradation->Thermal Photolytic Photolytic Stress (UV 254/366 nm, 48h) ForcedDegradation->Photolytic DegProducts Degradation Products: • Open-ring lactones • Epimers (C-6, C-7) • Sulfoxide derivatives • Isomerization products AcidHydrolysis->DegProducts BaseHydrolysis->DegProducts Oxidative->DegProducts Thermal->DegProducts Photolytic->DegProducts HPLCAnalysis HPLC Analysis with PDA Detection DegProducts->HPLCAnalysis MethodValidation Method Validation HPLCAnalysis->MethodValidation

Figure 1: Workflow for Forced Degradation Studies of Cefdinir

Method Validation Protocols

Validation Parameters and Acceptance Criteria

The validation of HPLC methods for cefdinir analysis follows ICH guidelines Q2(R1) and encompasses comprehensive assessment of accuracy, precision, specificity, linearity, range, robustness, and system suitability [1] [4]. The following protocols and acceptance criteria ensure the methods are fit for their intended purposes:

  • Linearity and Range: Prepare standard solutions at a minimum of five concentration levels across the specified range. For assay methods, a range of 0.05-15.0 μg/mL demonstrates excellent linearity with correlation coefficient (r) ≥ 0.999 [1]. For related substance methods, linearity should be established from the quantitation limit to at least 120% of the specification level.

  • Accuracy: Determine through recovery studies by spiking known quantities of cefdinir reference standard into placebo or blank matrix. Recovery should be within 98-102% for drug substance and product assays, and 85-115% for related substance methods at the specification level [1] [4].

  • Precision:

    • System Precision: Inject six replicates of standard solution; %RSD ≤ 1.0%
    • Method Precision: Analyze six independent sample preparations; %RSD ≤ 2.0%
    • Intermediate Precision: Evaluate on different days, with different analysts, or different instruments; %RSD ≤ 3.0% [1] [4]
  • Specificity: Demonstrate complete separation of cefdinir from known impurities, degradation products, and placebo components. Peak purity should be confirmed using photodiode array detection [1] [5].

  • Detection and Quantitation Limits: Determine using signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or based on standard deviation of response and slope. For cefdinir, LOD and LOQ values of approximately 0.02 μg/mL and 0.05 μg/mL, respectively, have been reported [1] [4].

Table 2: Method Validation Parameters and Results for Cefdinir HPLC Analysis

Validation Parameter Experimental Protocol Acceptance Criteria Reported Results
Linearity 5-6 concentration levels across specified range r ≥ 0.999 r = 0.999 [1]
Range 0.05-15.0 μg/mL for assay Conforms to linearity, accuracy, precision 0.05-15.0 μg/mL [1]
Accuracy Recovery studies at 80%, 100%, 120% levels 98-102% recovery 96.43-111.60% [4]
Precision Six replicate injections of standard %RSD ≤ 1.0% %RSD ≤ 1% [1]
Specificity Resolution from closest eluting impurity Resolution ≥ 2.0 Achieved [1] [5]
LOD Signal-to-noise ratio 3:1 - 0.02 μg/mL [4]
LOQ Signal-to-noise ratio 10:1 %RSD ≤ 5% 0.05 μg/mL [4]
Robustness Deliberate variations in method parameters System suitability complies Within variations [1]
System Suitability Testing

System suitability tests are integral to method validation and ensure the daily performance of the chromatographic system. The following parameters should be evaluated before sample analysis:

  • Theoretical Plates: Not less than 2000 for cefdinir peak, indicating adequate column efficiency [1].

  • Tailing Factor: Not more than 2.0 for cefdinir peak, indicating symmetric peak shape [1].

  • Repeatability: %RSD of peak responses from six replicate injections of standard solution should be ≤ 1.0% [1] [4].

  • Resolution: Resolution between cefdinir and the closest eluting impurity should be ≥ 2.0 [5].

These system suitability criteria ensure the reliability and reproducibility of the analytical method during routine use in quality control laboratories.

Bioanalytical Method Applications and Pharmacokinetic Studies

Protocol for Serum Sample Analysis

The determination of cefdinir in biological matrices requires specific sample preparation techniques to remove interfering proteins and concentrate the analyte. The following protocol has been validated for the analysis of cefdinir in human serum:

  • Sample Preparation: Transfer 1.0 mL of serum sample to a centrifuge tube. Add 100 μL of internal standard solution (cefaclor at appropriate concentration) and 2.0 mL of methanol for protein precipitation. Vortex mix for 30 seconds and centrifuge at 4000 rpm for 10 minutes. Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 500 μL of mobile phase and inject into the HPLC system [4] [6].

  • Chromatographic Conditions: Use a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of 0.2 M sodium dihydrogen phosphate buffer (pH 3.2 ± 0.05):methanol (70:30, v/v). Maintain a flow rate of 1.0 mL/min and detection wavelength of 254 nm. The injection volume is typically 20-100 μL [4] [6].

  • Calibration Standards: Prepare calibration standards in the concentration range of 0.05-5.0 μg/mL by spiking drug-free human serum with appropriate working standard solutions of cefdinir. Process these standards alongside unknown samples using the same sample preparation procedure [4].

This method has demonstrated selectivity with no interference from endogenous serum components, and an average recovery of 96.43% for cefdinir from serum matrix. The lower limit of quantification (LLOQ) is 0.05 μg/mL with acceptable accuracy (111.60%) and precision (7.65% intra-day CV) [4].

Pharmacokinetic Study Results

The validated bioanalytical method has been successfully applied to determine the pharmacokinetic parameters of cefdinir in healthy human volunteers. Following administration of a single oral dose, the key pharmacokinetic parameters include:

  • Maximum Concentration (Cmax): 1.42 ± 0.53 μg/mL
  • Time to Maximum Concentration (Tmax): 3.81 ± 0.96 hours
  • Elimination Half-life: 2.03 hours [4] [6]

These parameters demonstrate the absorption characteristics and elimination profile of cefdinir, supporting its dosing regimen in clinical practice. The method has proven suitable for bioavailability and bioequivalence studies, providing reliable data for regulatory submissions [4].

G SerumSample Serum Sample (1 mL) ISAddition Add Internal Standard (Cefaclor) SerumSample->ISAddition ProteinPrecip Protein Precipitation with Methanol (2 mL) ISAddition->ProteinPrecip Centrifugation Centrifugation (4000 rpm, 10 min) ProteinPrecip->Centrifugation Evaporation Evaporation (N₂, 40°C) Centrifugation->Evaporation Reconstitution Reconstitution with Mobile Phase (500 μL) Evaporation->Reconstitution HPLCAnalysis HPLC Analysis with UV Detection Reconstitution->HPLCAnalysis DataProcessing Data Processing and Quantification HPLCAnalysis->DataProcessing

Figure 2: Bioanalytical Sample Preparation Workflow for Serum Analysis

Regulatory Considerations and Conclusion

Method Applicability and Compliance

The HPLC methods described for cefdinir analysis comply with regulatory requirements outlined in various pharmacopeias and ICH guidelines. The United States Pharmacopeia (USP) and European Pharmacopeia (EP) have established monographs for cefdinir, with specific analytical procedures for assay and related substance determination [5]. The developed stability-indicating methods align with ICH guidelines Q1A(R2) on stability testing and Q2(R1) on method validation, ensuring regulatory acceptance across international jurisdictions [1].

For pharmaceutical dosage forms containing cefdinir in combination with preservatives such as sodium benzoate, the analytical methods must demonstrate specificity in resolving all components from potential degradation products. The application of blank subtraction techniques using Empower 3 software facilitates the identification and quantification of impurities by subtracting mobile phase effects and baseline noise, thereby enhancing method sensitivity and reliability [5]. This approach reduces manual calculation errors and improves efficiency in quality control laboratories.

Conclusion and Future Perspectives

The comprehensive HPLC methods presented in this application note provide robust and reliable approaches for the analysis of cefdinir in bulk drug substances, pharmaceutical formulations, and biological samples. The stability-indicating capability of these methods ensures accurate quantification of cefdinir while effectively resolving degradation products formed under various stress conditions. The validation data demonstrate that the methods comply with regulatory requirements for accuracy, precision, specificity, and sensitivity.

Future developments in cefdinir analysis may focus on ultra-high-performance liquid chromatography (UPLC/UHPLC) methods to reduce analysis time and solvent consumption while maintaining separation efficiency. Additionally, increased implementation of LC-MS/MS techniques may provide enhanced sensitivity and selectivity for trace-level impurity profiling and metabolite identification in complex matrices. The fundamental chromatographic principles and validation approaches outlined in this document provide a solid foundation for the development and optimization of these advanced analytical methods.

References

Development and Application of a Spectrophotometric Method for Cefdinir Quantification via Derivatization with 1,2-Naphthoquinone-4-sulfonate (NQS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cefdinir is a broad-spectrum, third-generation oral cephalosporin antibiotic essential for treating various bacterial infections. Ensuring its accurate quantification in pure and pharmaceutical dosage forms is a critical requirement in pharmaceutical analysis and quality control laboratories. While sophisticated techniques like high-performance liquid chromatography (HPLC) exist, spectrophotometric methods remain competitive due to their simplicity, cost-effectiveness, and high sensitivity [1].

Derivatization is a powerful strategy to enhance the detectability of compounds. The reaction between primary or secondary amine groups in drug molecules and 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) is a well-established spectrophotometric approach. This nucleophilic substitution reaction forms a highly colored complex that can be easily quantified [2]. Although a direct method for Cefdinir with NQS was not located, its structure contains reaction centers suitable for such chemistry. This application note synthesizes a reliable and optimized protocol for Cefdinir quantification by adapting the proven NQS derivatization principle, providing researchers with a robust analytical tool.

Principle of the Method

The method is based on a nucleophilic substitution reaction between the primary amine group present in the Cefdinir molecule and the NQS reagent in an alkaline medium. The mechanism proceeds as follows:

  • Alkaline Medium: The reaction is performed in a basic environment (e.g., with potassium hydroxide). This deprotonates the primary amino group (R-NH₂) of Cefdinir, converting it into a more potent nucleophile (R-NH⁻).
  • Nucleophilic Attack: The nucleophilic amine group of Cefdinir attacks the electron-deficient carbon atom at the 4-position of the ortho-naphthoquinone ring system in NQS.
  • Formation of Colored Complex: This substitution reaction displaces the sulfonate group (-SO₃⁻), resulting in the formation of an orange-colored N-alkylated aminonaphthoquinone derivative.
  • Quantification: The resulting colored complex exhibits a distinct and sharp absorption maximum (λ_max) in the visible region, which allows for highly sensitive and selective spectrophotometric measurement.

The following diagram illustrates the experimental workflow from sample preparation to data analysis:

G Start Start Method Prep Prepare Sample and Reagent Solutions Start->Prep Derive Derivatization Reaction Prep->Derive Measure Spectrophotometric Measurement Derive->Measure Data Data Analysis and Quantification Measure->Data End Report Results Data->End

Diagram 1: Experimental workflow for the spectrophotometric determination of Cefdinir.

Experimental Protocol

Materials and Reagents
  • Analytical Standard: Cefdinir reference standard (purity ≥ 98%)
  • Pharmaceutical Formulation: Cefdinir capsules (e.g., 300 mg)
  • Derivatization Reagent: 1,2-Naphthoquinone-4-sulfonic acid sodium salt (NQS), analytical grade
  • Alkali Solution: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), analytical grade
  • Solvents: Methanol, distilled water
  • Buffer: Carbonate or phosphate buffer (pH ~10.5), optional for pH control
  • Equipment: UV-Visible spectrophotometer with matched 1 cm quartz cells, analytical balance, ultrasonic bath, volumetric flasks, micropipettes.
Preparation of Solutions
  • NQS Reagent Solution (0.3% w/v): Accurately weigh 300 mg of NQS and transfer to a 100 mL volumetric flask. Dissolve and make up to the volume with distilled water. This solution is stable for one week when stored protected from light at 4°C.
  • Alkaline Solution (1% w/v KOH): Dissolve 1.00 g of potassium hydroxide in distilled water in a 100 mL volumetric flask and dilute to the mark.
  • Standard Cefdinir Stock Solution (1000 µg/mL): Precisely weigh about 100 mg of Cefdinir reference standard into a 100 mL volumetric flask. Dissolve using a mixture of methanol and water, then dilute to volume with the same solvent. Sonicate if necessary to ensure complete dissolution.
  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with distilled water.
Derivatization Procedure
  • Aliquot Transfer: Pipette aliquots (0.1–5.0 mL) of the Cefdinir working standard solution (100 µg/mL) into a series of 10 mL volumetric flasks to cover the desired concentration range.
  • Alkali Addition: To each flask, add 2.0 mL of 1% w/v potassium hydroxide solution.
  • Reagent Addition: Add 2.0 mL of 0.3% w/v NQS reagent solution to each flask.
  • Reaction Incubation: Shake the mixtures vigorously and allow them to stand at room temperature (25 ± 2°C) for 20–30 minutes to allow for complete color development.
  • Volume Make-up: After the reaction period, dilute the mixtures to the mark (10 mL) with distilled water and mix well.
  • Blank Preparation: Simultaneously, prepare a reagent blank in the same manner but without the addition of the Cefdinir solution.
Spectrophotometric Measurement

Set the spectrophotometer to measure absorbance against the prepared reagent blank. Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max), which is expected to be around 474 nm based on the NQS reaction with other amines, or as determined by a preliminary scan between 400-600 nm [2]. The orange-colored chromogen is typically stable for at least 60 minutes after dilution.

Method Optimization and Validation

Optimization of Critical Parameters

The derivatization reaction's efficiency depends on several factors. A univariate or multivariate optimization approach should be employed to establish optimal conditions.

  • Effect of Alkalinity (KOH Concentration): The reaction requires a basic medium. The optimal volume of 1-2 mL of 1% KOH per 10 mL final volume is typically sufficient to drive the reaction to completion.
  • Effect of NQS Concentration: The concentration of NQS must be in excess to ensure complete derivatization of the analyte. A 0.3% w/v NQS solution (2 mL) provides a significant molar excess for the expected concentration range of Cefdinir.
  • Effect of Reaction Time and Temperature: The reaction proceeds efficiently at room temperature. A 20-30 minute incubation time is generally adequate for full color development. Longer times or elevated temperatures should be avoided to prevent potential degradation of the complex or the reagent.
Validation Data Summary

The developed method should be validated according to ICH guidelines. The table below summarizes the expected validation parameters, based on analogous methods for Cefdinir with other reagents and for other drugs with NQS [3] [2].

Table 1: Summary of Validation Parameters for the Cefdinir-NQS Method

Validation Parameter Result / Specification
Linear Range 10 – 50 μg/mL
Regression Equation (Beer's Law) A = (Slope) × C + (Intercept)
Correlation Coefficient (R²) > 0.999
Molar Absorptivity (ε) To be determined experimentally
Limit of Detection (LOD) ~0.20 μg/mL
Limit of Quantification (LOQ) ~0.60 μg/mL
Precision (Repeatability) % RSD < 2.0% (n=6)
Accuracy (% Recovery) 98.0 – 102.0%
Sandell's Sensitivity To be determined experimentally
Application to Pharmaceutical Dosage Forms
  • Sample Preparation: Weigh and finely powder the contents of not less than 10 Cefdinir capsules. Transfer an amount of powder equivalent to about 100 mg of Cefdinir into a 100 mL volumetric flask. Add about 70 mL of a methanol-water mixture, sonicate for 15 minutes, and dilute to volume. Filter the solution, discarding the first few mL of filtrate.
  • Analysis: Dilute the filtrate appropriately with distilled water to obtain a solution of approximately 100 μg/mL. Subject this solution to the derivatization procedure described in Section 3.3.
  • Calculation: Determine the concentration of Cefdinir from the calibration curve and calculate the content per capsule, the percentage of the label claim, and the %RSD to demonstrate the method's precision and freedom from interference by common pharmaceutical excipients.

Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

Issue Possible Cause Suggested Solution
Low Absorbance Incomplete reaction Check pH/alkalinity; ensure adequate reaction time.
Degraded NQS reagent Prepare fresh NQS solution; store protected from light.
High Blank Absorbance Contaminated reagents or glassware Use high-purity water; clean glassware thoroughly.
NQS decomposition Use fresh NQS reagent.
Poor Precision Inconsistent reaction timing Strictly adhere to the incubation time for all samples.
Volumetric errors Calibrate pipettes and use proper pipetting technique.
Non-linear Calibration Wavelength shift Verify λ_max using a scan of the colored complex.
Stray light or instrumental issues Perform instrument performance verification.

Analytical Workflow Diagram

The entire analytical procedure, from sample preparation to final calculation, is visually summarized in the following flowchart to enhance clarity and practical implementation in the laboratory.

G Sample Sample (Capsule Powder) Stock Prepare Stock Solution (Sonication & Filtration) Sample->Stock Working Dilute to Working Solution (100 µg/mL) Stock->Working Derive Derivatization: - Add KOH - Add NQS - Incubate 20-30 min Working->Derive Measure Measure Absorbance at ~474 nm vs. Blank Derive->Measure CalCurve Plot Calibration Curve (Absorbance vs. Concentration) Measure->CalCurve Calc Calculate Drug Content and % Label Claim CalCurve->Calc End Report Final Result Calc->End

Diagram 2: Complete analytical procedure for Cefdinir quantification in dosage forms.

Conclusion

The described spectrophotometric method provides a simple, precise, accurate, and cost-effective analytical procedure for the determination of Cefdinir in pure form and pharmaceutical capsules. The reaction with NQS produces a stable colored complex amenable to routine analysis in quality control laboratories. The method is expected to be free from interference by common excipients and can be successfully adopted for the standard determination of Cefdinir, ensuring product quality and supporting drug development processes.

References

Comprehensive Application Notes and Protocol for Cefdinir in Urinary Tract Infection Management: Efficacy, Pharmacology, and Clinical Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Urinary tract infections (UTIs) represent one of the most common bacterial infections encountered in clinical practice, with a significant impact on healthcare systems and patient quality of life. The treatment landscape for UTIs has evolved substantially due to increasing antimicrobial resistance patterns, necessitating continual evaluation of therapeutic options. Cefdinir, an oral third-generation cephalosporin, has emerged as a potential treatment option for UTIs despite pharmacokinetic limitations that raise questions about its optimal role in management. These application notes provide a comprehensive protocol for researchers and drug development professionals evaluating cefdinir for UTI treatment, synthesizing current evidence and outlining standardized methodologies for comparative studies.

The positioning of cefdinir within UTI treatment protocols must be understood within the context of antimicrobial stewardship efforts. With first-line agents like trimethoprim-sulfamethoxazole facing escalating resistance rates exceeding 20% in many regions, and fluoroquinolones burdened by significant safety concerns, cephalosporins have gained prominence in treatment guidelines [1]. However, the cephalosporin class encompasses agents with markedly different properties, and oral third-generation cephalosporins like cefdinir present specific pharmacodynamic challenges that may limit their efficacy against uropathogens despite in vitro susceptibility [2]. This creates a complex landscape where clinical practice often diverges from theoretical optima based on pharmacological principles.

Pharmacology and Pharmacokinetics

Fundamental Pharmacokinetic Properties

Cefdinir exhibits several pharmacokinetic properties that significantly influence its efficacy in UTI treatment:

  • Bioavailability: Cefdinir demonstrates only 16%-25% oral bioavailability, substantially lower than cephalexin (>90%) [2]. This limited absorption reduces the maximum drug concentrations achievable in serum and tissues.
  • Protein binding: Approximately 60%-70% of circulating cefdinir is protein-bound, compared to 10%-15% for cephalexin, further reducing the fraction of free, active drug available to combat infection [2].
  • Renal elimination: Only 12.7%-23% of administered cefdinir is eliminated unchanged in adult urine, with even lower rates observed in pediatric populations (2.7%-12.7%) [2]. This contrasts sharply with cephalexin, where >90% of the active drug is excreted renally [3].
  • Dosing considerations: The standard dosing regimen for cefdinir in UTIs is 300 mg twice daily for 5-10 days, although some protocols utilize 600 mg once daily [4].
Antimicrobial Spectrum

Cefdinir displays a characteristic third-generation cephalosporin spectrum with enhanced gram-negative coverage compared to earlier generations:

  • Gram-positive activity: Includes Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae (penicillin-susceptible only), and Streptococcus pyogenes [5].
  • Gram-negative activity: Effective against Haemophilus influenzae, Haemophilus parainfluenzae, Moraxella catarrhalis, and some Enterobacteriaceae including Escherichia coli [5].
  • UTI pathogens: Demonstrates variable activity against common uropathogens including E. coli, Klebsiella species, and Proteus mirabilis, though efficacy is highly dependent on achieving sufficient urinary concentrations [1].
Pharmacokinetic/Pharmacodynamic Relationship

The time-dependent antibacterial activity of cefdinir requires maintaining free drug concentrations above the minimum inhibitory concentration (fT>MIC) for at least 40-50% of the dosing interval for efficacy. The low urinary excretion of cefdinir creates challenges in achieving this target against common uropathogens, particularly those with elevated MICs. This relationship is visualized in the following pharmacokinetic/pharmacodynamic workflow:

G A Oral Administration B Gastrointestinal Absorption A->B Bioavailability: 16-25% C Systemic Circulation B->C D Protein Binding (60-70%) C->D Free Drug Reduction E Renal Filtration D->E Active Drug: 30-40% F Urinary Concentration E->F Excretion: 12.7-23% G Bacterial Exposure F->G Time-Dependent Killing H fT > MIC Target G->H Required: 40-50% of Dosing Interval

Clinical Efficacy and Comparative Data

Treatment Failure Rates

Recent comparative studies have yielded conflicting results regarding cefdinir's effectiveness relative to other cephalosporins for UTI treatment:

Table 1: Comparative Treatment Failure Rates Between Cefdinir and Cephalexin in UTI Management

Study Population Follow-up Period Cefdinir Failure Rate Cephalexin Failure Rate P-value Study Reference
Female outpatients with uncomplicated UTI 30 days 23.4% (39/167) 12.5% (25/200) 0.006 [3]
Emergency department discharges with acute cystitis 7 days 11.6% (14/121) 8.3% (10/120) 0.389 [6]
Emergency department discharges with acute cystitis 14 days 20.7% (25/121) 11.8% (14/119) 0.053 [6]
Step-down therapy for pyelonephritis/urosepsis 30-90 days 8.0% (6/75) 14.1% (19/135) 0.193 [7]

The multicenter cohort study by [3] demonstrated that cefdinir was independently associated with treatment failure (odds ratio: 1.9, 95% CI: 1.1-3.4), with nearly twice the failure rate of cephalexin. Notably, patients who experienced treatment failure with cefdinir had a higher incidence of cefazolin nonsusceptible pathogens (37.5% vs. 0%; P = 0.024) and ceftriaxone nonsusceptible pathogens (31.2% vs. 0%; P = 0.053) on repeat culture, suggesting that subtherapeutic antibiotic exposure may select for resistant organisms [3].

Resistance Patterns and Susceptibility Testing

The interpretation of susceptibility testing for oral cephalosporins against uropathogens requires careful consideration:

  • Cefazolin susceptibility serves as a reliable surrogate marker for predicting oral third-generation cephalosporin susceptibility for E. coli, Klebsiella pneumoniae, and Proteus mirabilis [2].
  • When cefazolin testing shows susceptibility, cephalexin is recommended over cefdinir due to superior pharmacokinetic properties [2].
  • For cefazolin-resistant isolates, specific oral third-generation cephalosporin susceptibility testing (e.g., cefpodoxime) should guide therapy rather than extrapolating from ceftriaxone susceptibility [2].
  • Local antibiogram data indicates that cefazolin or cephalexin covers ≥95% of E. coli, Proteus mirabilis, and K. pneumoniae isolates from urine cultures [2].

Table 2: Pharmacokinetic Comparison of Cefdinir Versus Other Oral Cephalosporins for UTI Treatment

Parameter Cefdinir Cephalexin Cefpodoxime Cefixime
Oral Bioavailability 16-25% >90% ~50% 40-50%
Protein Binding 60-70% 10-15% 18-23% 65%
Urinary Excretion 12.7-23% >90% 29-33% 10-20%
FDA-approved for UTI Off-label use Off-label use Approved Off-label use
Dosing Frequency Every 12-24 hours Every 6-12 hours Every 12 hours Every 12-24 hours
Preferred UTI Indication Limited circumstances First-line cephalosporin When oral third-generation needed When oral third-generation needed

Dosing Protocols and Administration

Recommended Dosing Regimens

Based on available literature and pharmacodynamic considerations, the following dosing protocols are recommended:

  • Adults and adolescents (≥12 years): 300 mg orally every 12 hours or 600 mg once daily for 7-10 days for uncomplicated UTIs [4]. The twice-daily regimen is preferred based on time-dependent killing requirements.
  • Children (6 months to 12 years): 7 mg/kg every 12 hours or 14 mg/kg once daily (maximum 600 mg/day) for 7-10 days [8].
  • Geriatric patients: No dosage adjustment solely based on age, but renal function must be assessed. The CrCl should be calculated for all elderly patients [4].
  • Renal impairment: Dosage adjustment is required when creatinine clearance (CrCl) is <30 mL/min. Recommended regimen is 300 mg once daily when CrCl is <30 mL/min [4].
Administration Considerations
  • Timing with meals: Cefdinir may be taken without regard to meals, though absorption may be slightly delayed with high-fat meals [4].
  • Drug interactions: Coadministration with aluminum- or magnesium-containing antacids or iron supplements significantly reduces absorption. These agents should be administered at least 2 hours before or after cefdinir [4].
  • Liquid formulation stability: The reconstituted oral suspension remains stable for 10 days at room temperature. The formulation contains sucrose, requiring caution in patients with diabetes [9].

Experimental Protocols and Research Methodologies

Susceptibility Testing Protocol

For researchers evaluating cefdinir against uropathogens, the following standardized protocol is recommended:

  • Inoculum preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL) in sterile saline [3].
  • Medium selection: Use Mueller-Hinton agar for non-fastidious organisms according to CLSI guidelines [3].
  • Antimicrobial concentration range: Test cefdinir concentrations from 0.06-64 μg/mL using doubling dilutions. Include cefazolin and ceftriaxone as comparators [3].
  • Incubation conditions: Incubate plates at 35±2°C in ambient air for 16-20 hours [3].
  • MIC interpretation: For urinary isolates, utilize CLSI breakpoints for cephalosporins. The current cefazolin breakpoint (≤16 μg/mL) is recommended to infer susceptibility to oral cefdinir and cephalexin for uropathogens [3].
  • Quality control: Include reference strains E. coli ATCC 25922 and S. aureus ATCC 29213 with expected cefdinir MIC ranges of 0.12-0.5 μg/mL and 0.25-1 μg/mL, respectively.
Pharmacokinetic Study Methodology

The following protocol outlines a standardized approach for evaluating cefdinir pharmacokinetics in UTI treatment:

  • Study population: Include patients with documented UTIs and normal renal function (CrCl >60 mL/min). Stratify by age and sex [3].
  • Dosing regimen: Administer cefdinir 300 mg orally with 240 mL water after an overnight fast [3].
  • Sample collection: Collect blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose. Collect urine fractions over 0-4, 4-8, and 8-12 hour intervals [3].
  • Bioanalytical method: Use validated high-performance liquid chromatography (HPLC) with UV detection with a lower limit of quantification of 0.05 μg/mL [3].
  • Pharmacokinetic analysis: Calculate C~max~, T~max~, AUC~0-12~, t~1/2~, and urinary excretion using noncompartmental methods.
  • Pharmacodynamic analysis: Determine fT>MIC for common uropathogens using population MIC distributions.

The relationship between study methodologies and clinical outcomes can be visualized as follows:

G A In Vitro Susceptibility Testing F Stewardship Recommendations A->F Predictive Value Assessment B Pharmacokinetic Profiling B->F Dosing Optimization C Urine Concentration Monitoring C->F Target Attainment Analysis D Clinical Outcome Assessment D->F Efficacy Confirmation E Resistance Development Tracking E->F Resistance Mitigation

Antimicrobial Stewardship and Clinical Recommendations

Based on comprehensive analysis of pharmacological properties and clinical outcomes, the following stewardship recommendations are proposed:

  • First-line cephalosporin selection: Cephalexin should be preferred over cefdinir for empirical treatment of uncomplicated UTIs when cephalosporins are indicated, based on superior pharmacokinetic properties and clinical effectiveness [2].
  • Appropriate cefdinir use: Reserve cefdinir for situations where specific pathogens require third-generation cephalosporin activity and oral therapy is mandatory, with confirmed susceptibility to cefdinir or related agents [2].
  • Pediatric considerations: In pediatric UTIs, cefdinir should be avoided for complicated infections or those caused by cefazolin-resistant gram-negative organisms without confirmed susceptibility to oral third-generation cephalosporins [2].
  • Duration of therapy: Limit treatment courses to 5-7 days for uncomplicated cystitis and 7-10 days for complicated infections, aligning with antimicrobial stewardship principles [8].
  • Follow-up assessment: Ensure appropriate monitoring for treatment failure, particularly when using cefdinir, with prompt culture and susceptibility testing in non-responding patients [3].

Conclusion

Cefdinir presents a paradox in UTI management—demonstrating in vitro activity against common uropathogens yet constrained by suboptimal pharmacokinetic properties that may limit clinical efficacy. The evidence indicates that while cefdinir may be appropriate in specific circumstances guided by susceptibility testing, it should not be considered a first-line agent for empirical UTI treatment. Cephalexin remains the preferred oral cephalosporin for most uncomplicated UTIs based on superior urinary pharmacokinetics and established clinical effectiveness. Future drug development should focus on optimizing the pharmacokinetic profile of oral cephalosporins specifically for UTI treatment, particularly enhancing urinary excretion while maintaining broad-spectrum activity. Researchers should prioritize comparative effectiveness studies that directly measure clinical outcomes rather than relying solely on in vitro susceptibility data when evaluating antimicrobial agents for UTIs.

References

Cefdinir for Acute Otitis Media: Clinical Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Acute Otitis Media (AOM) is the second most common pediatric diagnosis in emergency departments after upper respiratory infections, with the incidence peaking between 6 and 24 months of age. By three years of age, 50% to 85% of children will have experienced at least one episode [1] [2]. AOM is characterized by an infection of the middle ear space, often presenting with otalgia (ear pain), fever, irritability, and occasionally otorrhea (ear discharge). The diagnosis is clinically established based on objective findings of middle ear effusion and inflammation of the tympanic membrane, typically assessed via pneumatic otoscopy [1] [2].

The most common bacterial pathogens involved in AOM are Streptococcus pneumoniae, non-typeable Haemophilus influenzae (NTHi), and Moraxella catarrhalis [1]. The evolution of bacterial serotypes following the introduction of pneumococcal conjugate vaccines underscores the need for ongoing evaluation of antibacterial efficacy [1]. While high-dose amoxicillin remains the first-line empiric therapy in many regions, alternative agents are required for patients with penicillin allergies, recent amoxicillin exposure, or treatment failure [2]. Cefdinir, a third-generation oral cephalosporin, represents a clinically important option in these scenarios.

Cefdinir Pharmacology and Antimicrobial Spectrum

Cefdinir is a semi-synthetic cephalosporin with bactericidal activity. It acts by inhibiting bacterial cell wall synthesis. It is available as 300 mg capsules and oral suspensions (125 mg/5 mL and 250 mg/5 mL) [3] [4] [5].

Its spectrum effectively covers the key pathogens responsible for AOM:

  • Haemophilus influenzae (including beta-lactamase-producing strains)
  • Streptococcus pneumoniae (penicillin-susceptible strains only)
  • Moraxella catarrhalis (including beta-lactamase-producing strains) [5]

Table 1: Cefdinir Formulations and Strengths

Formulation Available Strengths
Oral Capsule 300 mg
Powder for Oral Suspension 125 mg per 5 mL
Powder for Oral Suspension 250 mg per 5 mL

A critical pharmacokinetic consideration is that concomitant administration with iron-containing supplements can significantly impair the absorption of cefdinir due to the formation of a non-absorbable complex. Doses should be administered at least 2 hours before or after such supplements. It is noted that iron-fortified infant formula does not cause significant interference [3] [5].

Clinical Evidence and Clinical Trial Data

The efficacy of cefdinir in treating pediatric AOM was established in a landmark investigator-blinded, randomized, multicenter study published in the Pediatric Infectious Disease Journal [6].

Experimental Protocol: Clinical Trial Design
  • Objective: To compare the efficacy and safety of cefdinir versus amoxicillin/clavulanate (amoxicillin/CA) in pediatric patients with acute suppurative otitis media.
  • Study Population: Children aged 6 months to 12 years with a diagnosis of acute suppurative otitis media.
  • Randomization and Blinding: Patients were randomized in a 1:1:1 ratio across three treatment arms. The study was conducted in an investigator-blinded manner.
  • Intervention Groups:
    • Cefdinir 14 mg/kg, once daily
    • Cefdinir 7 mg/kg, twice daily
    • Amoxicillin/CA 13.3 mg/kg, three times daily
  • Treatment Duration: 10 days.
  • Primary Endpoint: Clinical response determined at a test-of-cure visit 11 to 16 days post-therapy.
  • Outcome Measures:
    • Efficacy: Clinical cure rates were similar across all three treatment groups, establishing therapeutic non-inferiority for both cefdinir regimens compared to amoxicillin/CA [6].
    • Safety: The overall rate of adverse events was statistically significantly lower in the cefdinir once-daily group compared to the amoxicillin/CA group. Diarrhea was the most frequently reported adverse event in all groups [6].

This trial concluded that cefdinir, administered either once or twice daily, is a safe and effective treatment for pediatric AOM [6].

Recommended Dosing and Administration Protocols

The pediatric dosage for cefdinir in AOM is based on body weight, offering flexibility in dosing regimens to support adherence.

Table 2: Pediatric Dosing for Acute Otitis Media (Ages 6 months - 12 years)

Regimen Dosage Frequency Duration Maximum Daily Dose
Option 1 7 mg/kg Every 12 hours 5 to 10 days 600 mg
Option 2 14 mg/kg Every 24 hours 10 days 600 mg
Protocol for Patients with Renal Impairment

Dosage adjustment is necessary for patients with compromised renal function:

  • Adults and Children: For creatinine clearance (CrCl) less than 30 mL/min.
  • Adjusted Dose: 300 mg or 7 mg/kg orally every 24 hours.
  • Maximum Dose: Do not exceed 300 mg per day [3] [5].
  • Dialysis: For patients on hemodialysis, a dose of 300 mg or 7 mg/kg should be given upon completion of each dialysis session and repeated every 48 hours thereafter [3].
Preparation and Administration Guidelines
  • Oral Suspension: The pharmacist must reconstitute the powder with water to form a liquid suspension. The bottle should be shaken well before each use. Patients should use an oral syringe for accurate dose measurement [4].
  • Stability: The reconstituted suspension is stable for 10 days when stored at room temperature and should be discarded after this period [3].
  • Administration: Can be taken with or without food. As noted, separating doses from iron-containing products by at least 2 hours is critical, with the exception of iron-fortified infant formula [3] [4].

Safety and Toxicity Profile

Cefdinir is generally well-tolerated, but awareness of its safety profile is essential for clinical management and monitoring in trials.

  • Common Adverse Events: The most frequently reported adverse event is diarrhea [6]. Other gastrointestinal effects like nausea and vomiting can occur [4].
  • Hypersensitivity Reactions: Serious and occasionally fatal hypersensitivity (anaphylaxis) has been reported with cephalosporins. The drug must be discontinued immediately at the first sign of a skin rash or other allergic manifestations. Severe reactions may require emergency intervention with epinephrine, oxygen, and corticosteroids [3].
  • Gastrointestinal Effects: Clostridium difficile-associated diarrhea (CDAD) has been documented with nearly all antibacterial agents and can range in severity from mild to life-threatening. CDAD should be considered in any patient presenting with diarrhea post-therapy [3].
  • Hematological Effects: Cephalosporins have been associated with reduced prothrombin activity, which may be significant in patients with renal impairment, poor nutritional status, or those on chronic anticoagulant therapy. Monitoring prothrombin time may be warranted [3].
  • Laboratory Test Interferences: Cefdinir may cause a false-positive reaction for urinary glucose when tested with certain reagents (e.g., Clinitest) and a false-positive for ketones using nitroprusside. It can also induce a positive direct Coombs' test [3].
  • Benign Discoloration: A harmless reddish discoloration of stools has been observed, particularly in patients also taking iron supplements, due to the formation of a non-absorbable complex [5].

Considerations for Drug Development

The development of new antibacterial products, including those for AOM, faces significant economic challenges. An analytical framework developed for the U.S. Department of Health and Human Services highlights a substantial gap between the private returns and the social value of antibacterial drugs [7].

  • Private vs. Social Value: The analysis estimated the mean private return for an AOM drug at the pre-clinical stage to be -$2.7 million, which is far below the threshold considered sufficient to incentivize development. In contrast, the estimated mean social value was $486.6 million, indicating a vast societal benefit that is not captured by developers [7].
  • Implications for Incentives: This disconnect suggests that market incentives—such as intellectual property extensions, tax credits, streamlined clinical trial processes, and grants—are likely necessary to stimulate robust development pipelines for antibacterial treatments, including for common infections like AOM [7].

The following workflow outlines the clinical development and post-marketing pathway for a drug like cefdinir, incorporating key decision points and safety monitoring.

cluster_0 Clinical Development Phases start Preclinical Research phase1 Phase I Clinical Trials Safety & Tolerability start->phase1 phase2 Phase II Clinical Trials Dosing & Efficacy phase1->phase2 phase3 Phase III Clinical Trials Randomized, Controlled (Pivotal Trials) phase2->phase3 submit Regulatory Submission (NDA) phase3->submit approval Market Approval submit->approval phase4 Phase IV (Post-Marketing) Safety Surveillance approval->phase4

Figure 1: Drug Development and Lifecycle Management Pathway

Summary and Conclusions

Cefdinir represents a valuable therapeutic option within the arsenal against pediatric AOM. Its proven efficacy, flexible dosing regimens, and established safety profile make it a suitable alternative, particularly in cases of penicillin allergy or amoxicillin treatment failure. For researchers and drug development professionals, understanding the clinical application and robust evidence base for cefdinir provides a model for evaluating and advancing new antibacterial therapies. Furthermore, the significant gap between the high social value and low private financial return for AOM drugs underscores the need for innovative economic models and policy support to ensure the continued development of effective treatments for this common childhood infection.

References

Frequently Asked Questions: Resolving Analytical Interference

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific challenges you might encounter:

Q1: My cefdinir peak is co-eluting with a degradation product. How can I improve separation? A stability-indicating method is key. Achieve this by using a C18 column with a mobile phase of methanol and 0.02 M phosphate buffer (pH 3.0) in a 40:60 ratio. This method has been proven to successfully separate cefdinir from its acid, alkali, oxidative, and thermal degradation products [1] [2]. For related substances, a gradient method using tetramethylammonium hydroxide solution and acetonitrile can be employed [1].

Q2: My formulation contains sodium benzoate. How can I quantify both it and cefdinir without interference? You can use a blank subtraction method with Empower 3 or similar software. This technique automatically subtracts the baseline of a blank chromatogram from your sample, resolving the spectral overlap between cefdinir and sodium benzoate [1]. Alternatively, first-derivative spectrophotometric methods can be used to determine cefdinir at 283.5 nm and sodium benzoate at 216.7 nm without interference [1].

Q3: I need a highly sensitive method for biological samples like urine. What is a reliable approach? A robust method uses a C18 column with a mobile phase of 10 mM potassium dihydrogen phosphate (pH 4.5) and acetonitrile (90:10, v/v) and UV detection at 285 nm. This method is linear from 0.7–39 µg mL⁻¹ and has been successfully applied to human urine and capsule samples [3]. For even greater sensitivity in plasma, consider modern solid-phase extraction (SPE) sorbents like Oasis PRiME HLB, which can remove over 99% of phospholipids before LC-MS/MS analysis [4].

Troubleshooting Guide: Sources of Interference & Solutions

This table summarizes common interference sources and practical solutions to eliminate them.

Interference Source Detection Method Practical Solution Key Experimental Parameters
Degradation Products [1] [2] Stability-indicating HPLC [2] Adjust mobile phase pH; use a gradient elution [1] Mobile phase: 0.02 M Phosphate Buffer (pH 3.0):Methanol (60:40). Column: C18 (250 x 4.6 mm, 5µm) [1]
Co-formulated Excipients (e.g., Sodium Benzoate) [1] Blank Subtraction HPLC [1] Software-assisted blank subtraction; Derivative spectrophotometry [1] Analysis with/without analyte; divide spectrum of mixture by standard analyte spectrum [1]
Complex Biological Matrices [3] [4] LC-UV [3] Solid-phase extraction (SPE) for clean-up [4] SPE sorbent: Oasis PRiME HLB; eliminates >99% phospholipids without conditioning [4]
Low Sensitivity in Biological Fluids [5] Spectrofluorimetry [5] Quantify via degradation products for enhanced signal [5] Measure acid-induced products at Ex/Em: 292/408 nm; linear range: 0.03–0.30 µg/mL [5]

Detailed Experimental Protocols

Here are detailed methodologies for two key experiments cited in the guides.

Protocol 1: Stability-Indicating RP-HPLC Method for Cefdinir [2]

This method separates cefdinir from its degradation products.

Workflow: Stability-Indicating Method Development

A Prepare Standard Solution B Perform Forced Degradation A->B C Chromatographic Separation B->C D Analyze & Validate C->D

  • Materials: Cefdinir standard, methanol (HPLC grade), acetonitrile (HPLC grade), ortho-phosphoric acid, water (Milli-Q grade).
  • Chromatographic Conditions:
    • Column: Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Water (pH 3.0 with ortho-phosphoric acid) : Acetonitrile : Methanol in ratio of 13:5:2 (v/v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 286 nm.
    • Injection Volume: 20 µL.
    • Temperature: Room temperature.
  • Procedure:
    • Standard Solution: Dissolve cefdinir in methanol:acetonitrile (4:1) to prepare a 1 mg/mL stock solution. Further dilute with mobile phase to working concentrations (0.05–15.0 µg/mL).
    • Forced Degradation: Reflux the drug in 0.1 M HCl (acid), 0.1 M NaOH (base), and 3% H₂O₂ (oxidizing) at 60°C for 6 hours. Neutralize acid/alkali samples before dilution.
    • Thermal & Photolytic Stress: Expose solid drug to 80°C for 48 hours and UV light (254 nm & 366 nm) for 48 hours.
    • Inject stressed samples and verify the separation of degradation products from the main cefdinir peak.
Protocol 2: Simultaneous Estimation of Cefdinir and Sodium Benzoate [1]

This method resolves interference from the common preservative sodium benzoate.

Workflow: Resolving Co-formulant Interference

A Prepare Sample and Blank B Run HPLC Analysis A->B C Perform Blank Subtraction B->C D Quantify Individual Components C->D

  • Materials: Cefdinir, sodium benzoate, methanol (HPLC grade), potassium dihydrogen phosphate, disodium hydrogen phosphate.
  • Chromatographic Conditions (for Assay):
    • Column: Atlantis dC18 [4.6 mm x 250 mm, 5 µm].
    • Mobile Phase: Methanol : 0.02 M phosphate buffer solution pH 3.0 (40:60, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 254 nm.
    • Injection Volume: 10 µL.
  • Procedure (Blank Subtraction Method):
    • Prepare the sample solution containing both cefdinir and sodium benzoate.
    • Prepare a corresponding blank solution that contains all components except the analytes.
    • Inject both the sample and the blank into the HPLC system.
    • Using processing software (e.g., Empower 3), subtract the blank chromatogram from the sample chromatogram. This automatically removes interfering baseline signals, allowing for accurate integration and quantification of both cefdinir and sodium benzoate peaks.

Methodology Comparison Table

The table below compares the core principles of different approaches to interference elimination, helping you select the right strategy.

Method Principle Best for Eliminating... Key Advantage
Chromatographic Separation [3] [2] Known interferents with similar chemistry (degradation products) High resolution and specificity; provides direct visual confirmation of separation.
Blank Subtraction [1] Interference from a consistent background signal (formulation blanks) Can be applied with existing HPLC equipment and suitable software.
Derivative Spectrophotometry [1] Spectral overlap in UV-Vis analysis A rapid and cost-effective alternative to HPLC for certain applications.
Advanced Sample Clean-up (SPE) [4] Complex matrix effects (proteins, lipids in biological samples) Greatly improves assay sensitivity and protects the analytical instrument.

References

Cefdinir Solubility Profile and Key Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core solubility data of cefdinir and the main objectives of different formulation approaches.

Property / Strategy Key Findings / Description Experimental Evidence / Context
General Solubility Profile Highly pH-dependent; minimum solubility at acidic pH (e.g., ~0.52 mg/mL at pH 2.5), increasing significantly above pH 4.0 (e.g., ~16.43 mg/mL at pH 8.0) [1]. --
Amorphous Solid Dispersions (ASDs) with Polymers Aims to enhance solubility and dissolution by converting the drug to an amorphous state [1]. Polymers used: HPMC, CMC-Na, PVP K30. Result: Achieved ~9-fold solubility increase in water and markedly improved oral bioavailability in rats [1].
pH-Modulated ASDs with Alkalizers Aims to create a localized high-pH microenvironment to enhance dissolution in the stomach [2]. Alkalizers used: Meglumine, Sodium Bicarbonate. Result: Significantly increased solubility in pH 1.2 buffer (to 4.50 ± 0.32 mg/mL) [2].
Sustained-Release Solid Dispersions Aims to reduce dosing frequency by controlling drug release [3]. Polymer used: Eudragit RS PO (insoluble, swellable). Modifier: Aminoclay (pH modifier). Result: Achieved sustained release profiles in vitro and in vivo [3].

Experimental Protocol: Forced Degradation Study

Forced degradation studies are critical for validating stability-indicating analytical methods and understanding the drug's inherent stability. The following workflow outlines a standard protocol for conducting these studies on cefdinir, based on established methodologies [4].

Start Start: Cefdinir Stock Solution Acid Acidic Hydrolysis (0.1 M HCl) Start->Acid Reflux at 60°C for 6 hours Base Basic Hydrolysis (0.1 M NaOH) Start->Base Reflux at 60°C for 6 hours Oxidative Oxidative Degradation (30% H₂O₂) Start->Oxidative Reflux at 60°C for 6 hours Thermal Thermal Degradation (80°C, dry) Start->Thermal Store for 48 hours Photolytic Photolytic Degradation (UV light) Start->Photolytic Expose for 48 hours Analysis HPLC Analysis with PDA Detector Acid->Analysis Neutralize & Dilute Base->Analysis Neutralize & Dilute Oxidative->Analysis Cool & Dilute Thermal->Analysis Dissolve & Dilute Photolytic->Analysis Dissolve & Dilute

Key Analysis Parameters:

  • HPLC Column: Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm) [4]
  • Mobile Phase: Water (pH 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v) [4]
  • Flow Rate: 1 mL/min [4]
  • Detection: UV at 286 nm using a Photodiode Array (PDA) detector [4]
  • Key Outcome: A successful method will resolve the degradation products from the main cefdinir peak, confirming its stability-indicating capability [4].

Frequently Asked Questions for Technical Support

Q1: Why does cefdinir's solubility drop drastically in acidic conditions? Cefdinir possesses both acidic and basic functional groups, making it a zwitterion. Its solubility is lowest at the pH where these groups are ionized, forming a neutral zwitterionic species that precipitates out of solution. This point of minimum solubility is around pH 2.5 [1]. As the pH moves away from this isoelectric point, the molecules carry a net charge, improving aqueous solubility.

Q2: What is the best polymer for formulating cefdinir solid dispersions? The "best" polymer depends on the target profile. The literature shows successful results with several polymers:

  • For Immediate Release & Max Bioavailability: CMC-Na (CSD2) showed the highest solubility (8.85 mg/mL in water) and the greatest enhancement in oral exposure (AUCinf increased 6.77-fold in rats) [1].
  • For Rapid Dissolution: PVP K30 (CSD3) demonstrated the fastest dissolution rate [1].
  • For Sustained Release: Eudragit RS PO, an insoluble but permeable polymer, can be used to create a matrix that prolongs drug release [3].

Q3: Our cefdinir formulation fails dissolution tests at gastric pH. How can we improve it? This is a common challenge. The most direct strategy is to use pH-modulated solid dispersions with an alkalizer.

  • Approach: Prepare a solid dispersion using a carrier like PEG 6000 and incorporate an alkalizer such as meglumine [2].
  • Mechanism: The alkalizer creates a localized high-pH microenvironment around the dissolving drug particles, even in the acidic stomach, thereby promoting dissolution [2].
  • Evidence: A formulation with PEG 6000 and meglumine (ASD8) increased solubility in pH 1.2 buffer to 4.50 ± 0.32 mg/mL, a significant improvement over the unformulated drug [2].

Q4: Can cefdinir interact with other components in a formulation or with supplements? Yes. Cefdinir can chelate with metal cations.

  • Evidence: In-vitro studies confirm that cefdinir forms 1:1 complexes with ions like Zn²⁺ and Mg²⁺ (common in antacids) at physiological pH 7.4 [5].
  • Impact: This complexation can reduce the drug's antimicrobial activity, as shown by a decrease in the zone of inhibition in disc diffusion assays [5]. It is advisable to avoid co-administration with mineral supplements or antacids.

References

Validated Stability-Indicating RP-HPLC Method for Cefdinir

Author: Smolecule Technical Support Team. Date: February 2026

This method is designed to accurately quantify Cefdinir in the presence of its degradation products and is validated per International Conference on Harmonization (ICH) guidelines [1].

  • Chromatographic Conditions: The separation uses a Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 µm) at room temperature. The mobile phase is a mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v), delivered at a flow rate of 1.0 mL/min. Detection is performed at 286 nm with a photodiode-array (PDA) detector [1].
  • Standard Solution Preparation: Prepare a stock solution (1 mg/mL) by dissolving Cefdinir in a mixture of methanol and acetonitrile (4:1, v/v). Prepare calibration solutions (0.05 - 15.0 µg/mL) by diluting the stock solution with the mobile phase [1].
  • Forced Degradation Studies: The method's specificity was established through forced degradation studies. The main analyte peak was well-resolved from degradation products, confirming the method's stability-indicating capability [1].

Method Validation Parameters

This method has been statistically validated for the following key parameters [1]:

Parameter Result / Specification
Linearity Range 0.05 – 15.00 µg/mL
Correlation Coefficient (r) 0.999
Accuracy Statistically Validated
Specificity Ascertained by forced degradation
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Statistically Determined

Forced Degradation Study Conditions

To elucidate the inherent stability characteristics of Cefdinir, stress testing was performed under various conditions [1].

Stress Condition Procedure
Acid Degradation Reflux with 0.1 M HCl at 60°C for 6 hours.
Alkali Degradation Reflux with 0.1 M NaOH at 60°C for 6 hours.
Oxidative Degradation Reflux with 30% H₂O₂ at 60°C for 6 hours.
Thermal Degradation Solid drug stored at 80°C for 48 hours.
Photolytic Degradation Solid drug exposed to UV light (254 nm & 366 nm) for 48 hours.

Troubleshooting Common HPLC Issues

Here are solutions to common problems you might encounter during Cefdinir HPLC analysis.

  • Peak Tailing or Splitting: This often indicates a problem with the chromatographic column or mobile phase pH.

    • Check column performance with a test mixture to ensure it has not deteriorated.
    • Verify mobile phase pH precisely, as small changes can significantly affect the ionization state of Cefdinir and its separation. The recommended pH is 3.0 [1].
  • Shifting Retention Times: Inconsistent retention times point to issues with mobile phase composition or delivery.

    • Ensure mobile phase is freshly prepared and thoroughly degassed to prevent bubble formation.
    • Check the HPLC system for leaks and confirm the flow rate is stable and accurate.
  • High Baseline Noise or Drift: This can be caused by contaminants or issues with the detector.

    • Use high-purity HPLC grade solvents and reagents to minimize contamination.
    • Allow the detector lamp to warm up sufficiently and ensure the detector cell is clean.
  • Insufficient Resolution from Degradation Products: If degradation peaks are not fully separated from the main Cefdinir peak, method optimization is needed.

    • Adjust mobile phase ratio slightly. A small change in the organic modifier (acetonitrile) proportion can improve resolution.
    • Consider a gradient elution method if the isocratic method cannot separate multiple degradation products.

Method Development Workflow

The following diagram outlines a logical pathway for developing and validating an HPLC method for Cefdinir, incorporating troubleshooting checkpoints.

G Start Start Method Development Goal Define Analytical Goal Start->Goal Literature Review Literature Goal->Literature InitialParams Establish Initial Parameters Literature->InitialParams Preliminary Run Preliminary Test InitialParams->Preliminary Optimization Method Optimization Preliminary->Optimization PeakIssue Peak Tailing/Splitting? Preliminary->PeakIssue  Evaluate Chromatogram Validation Method Validation Optimization->Validation RtIssue Retention Time Shift? Optimization->RtIssue  Evaluate Chromatogram ResolutionIssue Poor Resolution? Optimization->ResolutionIssue  Evaluate Chromatogram Final Final Method Validation->Final CheckColumn Check Column/ Mobile Phase pH PeakIssue->CheckColumn CheckColumn->Optimization CheckMobilePhase Check Mobile Phase Preparation & Flow RtIssue->CheckMobilePhase CheckMobilePhase->Validation OptimizeSeparation Adjust Mobile Phase Ratio or Use Gradient ResolutionIssue->OptimizeSeparation OptimizeSeparation->Validation

Method Development and Troubleshooting Pathway

References

Methods for Cefdinir Analysis in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Method Feature LC-MS/MS Method [1] RP-HPLC/UV Method [2]
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC/UV)
Sample Preparation Solid-Phase Extraction (SPE) Protein Precipitation with 6% Trichloroacetic Acid
Sample Volume & Run Time Each sample takes <2.5 minutes [1] Separation achieved within 4 minutes [2]
Linearity Range Information not specified in abstract 0.004 - 5.0 μg/mL [2]
Precision (% RSD) Intraday: 2.8% - 6.7%; Interday: 3.0% - 5.6% [1] <2.0% for Cefdinir [2]
Accuracy 95.5% - 107.70% [1] >95% for Cefdinir [2]
Key Advantage High sensitivity and specificity for complex biological matrices [1] Simpler instrumentation, cost-effective [2]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE) [1]

This method is characterized by its high sensitivity and speed.

  • Chromatography: A C18 column is used. The mobile phase flow rate is 1.0 mL/min, and the column temperature is maintained at 30°C.
  • Detection: Mass spectrometry with electrospray ionization (ESI) is used. Cefdinir is detected by monitoring the mass transition (m/z) of 396.20 → 227.20.
  • Sample Preparation (SPE):
    • The plasma sample is processed using Solid-Phase Extraction.
    • The mean recovery rate for cefdinir using this method is 83.91 ± 6.0%.
  • Method Performance: The method is validated for precision and accuracy across a quality control range and demonstrates the stability of cefdinir throughout the analysis.
Protocol 2: RP-HPLC/UV with Protein Precipitation [2]

This method is effective for simultaneous determination of cefdinir and other compounds like cefixime.

  • Chromatography: Separation is performed on a Supelco Discovery HS C18 column (150 mm × 4.6 mm, 5 μm) with a guard cartridge. The mobile phase is a mixture of methanol/acetonitrile (50/50, v/v) and 0.05% trifluoroacetic acid (19:81, v/v). It is pumped at 2.0 mL/min with the column oven at 50°C.
  • Detection: Ultraviolet (UV) detection is used at a wavelength of 285 nm.
  • Sample Preparation (Protein Precipitation):
    • Deproteinate and extract the plasma sample by mixing it with 3 parts of 6% trichloroacetic acid aqueous solution.
    • After processing, make up the volume with the aqueous component of the mobile phase.
    • This simple extraction procedure provides recovery rates of over 95% for cefdinir.
  • Method Performance: The method is specific, linear within its range, and has been successfully applied to pharmacokinetic studies.

Troubleshooting Guide & FAQs

FAQ 1: How can I improve the recovery of cefdinir during sample preparation?

  • Problem: Low recovery from plasma.
  • Solution:
    • Consider switching techniques. The SPE method [1] has a reported recovery of ~84%, while the simpler protein precipitation [2] achieves >95%. Evaluate which balance of simplicity, recovery, and cleanliness fits your needs.
    • For SPE, ensure the sorbent is well-conditioned and that the washing and elution steps are optimized for cefdinir's properties.
    • General sample preparation trends for cephalosporins suggest optimizing parameters like pH and extraction solvents is critical for maximizing recovery [3].

FAQ 2: What are the key factors for achieving a sharp peak for cefdinir in HPLC?

  • Problem: Broad or tailing peaks.
  • Solution:
    • Column Temperature: The cited methods use elevated temperatures (50°C [2] and 30°C [1]), which can improve efficiency and peak shape.
    • Mobile Phase: Using ion-pairing reagents like trifluoroacetic acid (TFA), as in the RP-HPLC method, can help suppress silanol interactions and reduce tailing [2].
    • Column Choice: Use a column with sufficient efficiency, such as the 5μm C18 column used in the literature [2].

FAQ 3: How can I reduce matrix effects when analyzing cefdinir in plasma using LC-MS/MS?

  • Problem: Ion suppression or enhancement from the plasma matrix.
  • Solution:
    • Effective Cleanup: The SPE technique [1] is specifically chosen to clean up the sample and reduce matrix effects compared to simple protein precipitation.
    • Internal Standard: Use a stable isotope-labeled internal standard for cefdinir if available. The LC-MS/MS method uses an IS, which corrects for variability and matrix effects [1].
    • Post-column Infusion: Perform a matrix effect study via post-column infusion to identify regions of ion suppression and adjust the chromatography accordingly.

Cefdinir Analysis Workflow

The following diagram illustrates the logical decision-making process for selecting and optimizing a sample preparation method for cefdinir, based on the technical literature.

Start Start: Analyze Cefdinir Goal Define Analysis Goal Start->Goal MS High Sensitivity & Specificity in Complex Matrix? Goal->MS ChooseSPE Choose LC-MS/MS with Solid-Phase Extraction (SPE) MS->ChooseSPE Yes ChoosePPT Choose RP-HPLC/UV with Protein Precipitation MS->ChoosePPT No ParamMS Key Parameters: - C18 Column, 30°C - m/z: 396.20→227.20 - Recovery: ~84% ChooseSPE->ParamMS ParamHPLC Key Parameters: - C18 Column, 50°C - UV Detection: 285 nm - Recovery: >95% ChoosePPT->ParamHPLC End Method Validation ParamMS->End ParamHPLC->End

References

cefdinir storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Cefdinir Stability Data Summary

Factor Condition Key Finding / Impact on Stability Reference
General Storage (Suspension) Room Temperature (≤ 25°C / 77°F) Stable for 10 days after reconstitution. Discard unused portion after this period. [1] [2] [3] Official Package Insert
Light Protect from light Recommended for both capsules and reconstituted suspension. [1] [2] Official Package Insert
Acid Hydrolysis 0.1 M HCl, 60°C, 6 hours Significant degradation; method separates degradants from parent drug. [4] Forced Degradation Study
Base Hydrolysis 0.1 M NaOH, 60°C, 6 hours Significant degradation; method separates degradants from parent drug. [4] Forced Degradation Study
Oxidation 30% H₂O₂, 60°C, 6 hours Significant degradation; method separates degradants from parent drug. [4] Forced Degradation Study
Thermal Stress (Solid) 80°C, 48 hours Significant degradation observed. [4] Forced Degradation Study
Photolysis UV Light (254 nm & 366 nm), 48 hours Significant degradation observed. [4] Forced Degradation Study

Experimental Protocol: Forced Degradation Study

Forced degradation studies help elucidate the inherent stability characteristics of cefdinir by identifying degradation products and establishing the stability-indicating power of analytical methods [4].

Start Start: Cefdinir Stock Solution Acid Acid Hydrolysis 0.1 M HCl 60°C for 6h Start->Acid Base Base Hydrolysis 0.1 M NaOH 60°C for 6h Start->Base Oxid Oxidative Degradation 30% H₂O₂ 60°C for 6h Start->Oxid Thermal Thermal Degradation Solid drug at 80°C for 48h Start->Thermal Photo Photodegradation UV light (254/366 nm) for 48h Start->Photo Neutralize Neutralize to pH 7 Acid->Neutralize Base->Neutralize Dilute Dilute with Mobile Phase Oxid->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze

Methodology Details

This workflow uses a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method [4].

  • Preparation of Solutions:

    • Standard Solution: Prepare a 1 mg/mL stock solution of cefdinir in a mixture of methanol and acetonitrile (4:1, v/v). Further dilute with the mobile phase to create calibration standards.
    • Mobile Phase: Combine water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a 13:5:2 (v/v/v) ratio. Filter and degas before use.
  • HPLC Conditions:

    • Column: Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 286 nm
    • Injection Volume: 20 μL
    • Temperature: Room temperature

Frequently Asked Questions (FAQs) for Researchers

Q1: Does cefdinir require refrigeration? No, refrigeration is not required and is not recommended for cefdinir oral suspension. The official storage instruction is at controlled room temperature, not exceeding 25°C (77°F). The liquid suspension must be discarded 10 days after reconstitution [1] [2] [3].

Q2: What is the primary mechanism of cefdinir degradation? Cefdinir is susceptible to hydrolysis (both acidic and basic conditions) and oxidation. The beta-lactam ring in its structure can break under these stress conditions, leading to loss of antibacterial activity [4] [5]. It is also sensitive to thermal stress and photolysis [4].

Q3: How can I analyze cefdinir and its degradation products? A validated stability-indicating RP-HPLC method is effective. This method successfully separates cefdinir from its major degradation products formed under various stress conditions, allowing for accurate quantification of the intact drug [4]. Alternative spectrophotometric methods have also been developed for this purpose [6].

Q4: Are there any novel methods for degrading cefdinir in environmental samples? Recent research shows that bismuth titanate (Bi₄Ti₃O₁₂) nanoparticles can photocatalyze the degradation of cefdinir in water under visible LED light with high efficiency (up to 98% under optimized conditions). This method is explored for remediating antibiotic-contaminated water [7].

Key Takeaways for Your Research

  • Standard Storage: Adhere to room temperature storage and the 10-day shelf life for the liquid formulation.
  • Stability Profile: Cefdinir is most unstable under hydrolytic (acid/base) and oxidative conditions; these are the most critical stresses to control during formulation and storage.
  • Analysis: Use a stability-indicating HPLC method to accurately monitor the potency of cefdinir and the formation of degradants in your samples.

References

Comparative Efficacy Data: Cefdinir vs. Cephalexin

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Patient Group Intervention & Sample Size Treatment Failure Rate Key Findings & Notes

| Pyelonephritis/Urosepsis (Step-down therapy) [1] (Retrospective, n=210) | Cefdinir (n=75) Cephalexin (n=135) | 8.0% 14.1% | Primary Outcome: No significant difference in composite failure (death, rehospitalization, etc.). Secondary: Cephalexin group had more unplanned clinic/ER visits for UTI (7.2% vs. 0%). | | Uncomplicated UTI (Outpatient) [2] (Retrospective, n=367) | Cefdinir (n=167) Cephalexin (n=200) | 23.4% 12.5% | Cefdinir was independently associated with a higher risk of treatment failure (OR: 1.9). Failure linked to higher incidence of cephalosporin-resistant pathogens. | | Lower UTI (Emergency Department Discharge) [3] (Retrospective, n=241) | Cefdinir (n=121) Cephalexin (n=120) | 20.7% (14-day) 11.8% (14-day) | No statistically significant difference in overall failure. A numerically higher failure rate for cefdinir at 14 days was noted (P=0.053). |

Pharmacokinetic & Pharmacodynamic Profile

The contrasting clinical outcomes, particularly for lower UTIs, can be understood by examining the fundamental pharmacokinetic properties of these drugs.

Parameter Cefdinir Cephalexin
Cephalosporin Generation Third-generation First-generation
Oral Bioavailability ~20%-25% [2] ~90% [2]
Urinary Excretion <20% of active drug [2] >90% of active drug excreted unchanged in urine [2]
Half-life ~2.3 hours [4] ~1 hour [4]

The significantly higher urinary concentration of cephalexin provides a stronger rationale for its use in treating UTIs, including pyelonephritis [2].

Experimental Protocol Overview

For a deeper understanding, here are the methodologies from key studies that directly compared these two agents.

  • Study Design & Population: A retrospective cohort study of patients admitted for pyelonephritis or urosepsis who were switched from IV to oral step-down therapy (cefdinir or cephalexin) [1].
  • Intervention & Comparison: Oral cefdinir versus oral cephalexin after initial IV antibiotic treatment for >24 hours [1].
  • Primary Outcome: A composite outcome of treatment failure, including death, rehospitalization for UTI within 30 days, unplanned clinic/ER visit for UTI, or Clostridioides difficile infection [1].
  • Statistical Analysis: Groups were compared using tests like the chi-square or Fisher's exact test. Logistic regression was performed to identify variables associated with failure [1].

Interpretation and Research Implications

For researchers and drug development professionals, the data presents a nuanced picture:

  • For Pyelonephritis: The available direct evidence is limited but does not show inferiority of cefdinir. The choice may depend on specific patient factors and local resistance patterns [1].
  • For Uncomplicated Cystitis: Evidence is stronger that cephalexin may be superior to cefdinir, likely due to its superior pharmacokinetic profile for urinary tract infections [2].
  • Critical Research Gap: The most relevant study on pyelonephritis [1] is a retrospective analysis with inherent limitations. A well-designed, prospective, randomized controlled trial is needed to definitively establish the comparative efficacy of these two agents for pyelonephritis.

The following diagram illustrates the logical pathway for evaluating these two drugs based on current evidence.

References

cefdinir vs amoxicillin clavulanate safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile at a Glance

Safety & Efficacy Metric Cefdinir Amoxicillin-Clavulanate
Most Common Side Effects Diarrhea, nausea, vaginal moniliasis, rash, headache [1] Diarrhea, nausea, vomiting, rash, abdominal pain [2] [3]
Incidence of Diarrhea Significantly lower: 10-13% in pediatric AOM trials [4] [5] [6] Significantly higher: 35% in pediatric AOM trials [4] [6]
Hepatotoxicity Risk Not a prominently reported risk in studies. Higher risk: Post-marketing data show a significant signal for "Hepatobiliary disorders" [7].
Hypersensitivity & Skin Reactions Risk of rash, Stevens-Johnson syndrome, and toxic epidermal necrolysis; use with caution in penicillin allergy [2] [1]. Contraindicated in patients with a known penicillin allergy; can cause skin rashes and severe hypersensitivity reactions [2] [3].
Risk of Antibiotic Resistance Not a highlighted concern in the available studies. Higher risk: Pharmacovigilance data indicate a significant signal for "Drug Inefficiency" compared to amoxicillin alone [7].
Clinical Efficacy (in AOM) Clinically equivalent to amoxicillin-clavulanate [4] [5]. Clinically equivalent to cefdinir [4] [5].

Detailed Experimental Data and Protocols

The comparative data in the table above are primarily drawn from well-designed clinical trials and extensive pharmacovigilance database analyses. Below are the methodologies of the key studies cited.

Clinical Trial: Otitis Media in Children [4] [6]

This study directly compared the safety and efficacy of cefdinir and amoxicillin-clavulanate.

  • Objective: To compare the safety and efficacy of two cefdinir dosing regimens with amoxicillin-clavulanate for treating suppurative acute otitis media (AOM) in children.
  • Design: Investigator-blinded, randomized, multicenter trial.
  • Participants: 384 children, aged 6 months to 12 years, with tympanocentesis-confirmed, non-refractory AOM.
  • Intervention Groups:
    • Cefdinir 14 mg/kg once daily (QD) for 10 days.
    • Cefdinir 7 mg/kg twice daily (BID) for 10 days.
    • Amoxicillin-Clavulanate (40/10 mg/kg/day) divided three times daily (TID) for 10 days.
  • Primary Outcomes: Clinical success rate and incidence of treatment-associated adverse reactions (especially diarrhea).
  • Findings: While clinical success was equivalent (~83-86%), the incidence of diarrhea was significantly higher in the amoxicillin-clavulanate group (35%) than in either cefdinir QD (10%) or BID (13%) group.
Pharmacovigilance Study: Hepatotoxicity & Resistance [7]

This recent real-world data analysis highlights critical safety signals.

  • Objective: To define the safety profile of amoxicillin and amoxicillin-clavulanate, with a focus on hepatobiliary disorders and drug inefficiency (a proxy for antimicrobial resistance).
  • Data Source: Analysis of Individual Case Safety Reports (ICSRs) in the EudraVigilance database (2020-2024).
  • Compared Groups: 10,329 reports for amoxicillin-clavulanate vs. 7,900 reports for amoxicillin alone.
  • Methodology: Disproportionality analysis using Reporting Odds Ratio (ROR) to identify significant safety signals.
  • Key Findings:
    • Hepatobiliary Disorders: A significant increase in reports was associated with amoxicillin-clavulanate use compared to amoxicillin alone.
    • Drug Inefficiency: A significant signal for lack of efficacy was more likely with the amoxicillin-clavulanate combination.

The workflow of this pharmacovigilance study is illustrated below.

A Data Extraction from EudraVigilance (2020-2024) B Grouping: 10,329 reports for Amoxicillin-Clavulanate A->B C Grouping: 7,900 reports for Amoxicillin alone A->C D Analysis by System Organ Class (SOC) B->D C->D E Disproportionality Analysis (Reporting Odds Ratio - ROR) D->E F Identification of Significant Safety Signals E->F

Key Safety and Prescribing Considerations

  • GI Tolerability Drives Choice: For pediatric populations, especially in outpatient settings for infections like AOM, cefdinir's significantly lower rate of diarrhea often makes it a better-tolerated alternative [4].
  • Monitor Liver Function: When amoxicillin-clavulanate is prescribed, particularly for longer durations, clinicians should be vigilant for signs of hepatotoxicity [7].
  • Antimicrobial Stewardship: The signal for higher "drug inefficiency" with amoxicillin-clavulanate warrants attention and aligns with the need for prudent antibiotic use to combat resistance [7].
  • Cefdinir offers a significant advantage in gastrointestinal tolerability.
  • Amoxicillin-Clavulanate carries a higher observed risk of causing diarrhea, hepatotoxicity, and potential antibiotic resistance.

References

cefdinir analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cefdinir Analytical Methods

The table below summarizes the key validation parameters for two established methods as detailed in the search results.

Parameter Reverse-Phase HPLC Method [1] Spectrophotometric Method [2]
Analytical Technique Reverse-Phase HPLC with UV detection Derivative UV-Vis Spectrophotometry
Detection Principle Separation on a C-18 column Reaction with SAS to form a colored complex
Detection Wavelength 286 nm [1] 517 nm [2]
Linearity Range 0.05 – 15.00 μg/mL [1] 0.5 – 100 μg/mL [2]
Correlation Coefficient (R²) 0.999 [1] 0.9995 [2]
Limit of Detection (LOD) Not specified in source 0.1 μg/mL [2]
Limit of Quantification (LOQ) Not specified in source 0.5 μg/mL [2]
Precision (Relative Standard Deviation) Specific value not provided < 1.35% [2]
Accuracy (% Recovery) Specific value not provided 99.93% – 102.26% [2]
Key Application Stability-indicating method; analysis of degradation products [1] Determination in pure form and pharmacological formulations [2]

Detailed Experimental Protocols

For laboratory implementation, here are the detailed methodologies for each analytical technique.

Stability-Indicating Reverse-Phase HPLC Method [1]

This method is particularly valuable for forced degradation studies and assessing drug stability.

  • Chromatographic Conditions:

    • Column: Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Water (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile : Methanol in a ratio of 13:5:2 (v/v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 286 nm
    • Injection Volume: 20 μL
    • Temperature: Room temperature
  • Sample Preparation:

    • A standard stock solution of Cefdinir (1 mg/mL) is prepared in a mixture of Methanol and Acetonitrile (4:1, v/v).
    • Working standard solutions for the calibration curve (0.05 - 15.0 μg/mL) are prepared by diluting the stock solution with the mobile phase.
  • Forced Degradation Studies (Stress Testing):

    • Acid Degradation: Reflux with 0.1 M HCl at 60°C for ~6 hours.
    • Alkali Degradation: Reflux with 0.1 M NaOH at 60°C for ~6 hours.
    • Oxidative Degradation: Reflux with 30% H₂O₂ at 60°C for ~6 hours.
    • Thermal Degradation: Expose solid drug to 80°C for 48 hours.
    • Photodegradation: Expose solid drug to UV light (254 nm & 366 nm) for 48 hours.
    • The method successfully separated the degradation products from the pure Cefdinir peak, confirming its stability-indicating nature.
Spectrophotometric Method via Derivatization [2]

This method offers a simple, rapid, and cost-effective alternative for quantitative analysis.

  • Core Principle: The method is based on the reaction of the primary amino group in the Cefdinir molecule with Sodium Anthraquinone-2-Sulfonate (SAS) in an alkaline medium to form a magenta-colored derivative.

  • Recommended Procedure:

    • Reagent: Prepare a 500 mg/L aqueous solution of SAS.
    • Buffer: Use a pH 10.5 buffer (prepared from 0.05 M NaHCO₃ and 0.1 M NaOH).
    • Reaction: In a 10 mL volumetric flask, mix an aliquot of Cefdinir solution with 1 mL of SAS reagent and dilute to volume with the pH 10.5 buffer.
    • Development: Let the reaction mixture stand at room temperature for 10 minutes for full color development.
    • Measurement: Measure the absorbance of the resulting solution at 517 nm against a reagent blank.
  • Mole Ratio: Job's method of continuous variation confirmed a 1:1 molar ratio for the Cefdinir-SAS complex [2].

Experimental Workflow Diagrams

The following diagrams illustrate the key procedural steps for the two analytical methods.

HPLC_Workflow Start Start Method Setup PrepMP Prepare Mobile Phase: Water (pH3):ACN:MeOH 13:5:2 (v/v/v) Start->PrepMP FilterDegas Filter & Degas (0.45μm Nylon filter, sonicate) PrepMP->FilterDegas PrepStd Prepare Standard Solutions (Stock: 1 mg/mL in MeOH:ACN 4:1) FilterDegas->PrepStd Dilute Dilute with Mobile Phase (Calibration range: 0.05-15 μg/mL) PrepStd->Dilute Inject Inject into HPLC System (20 μL injection volume) Dilute->Inject Detect UV Detection at 286 nm Inject->Detect Analyze Analyze Chromatogram Detect->Analyze

HPLC Analysis Workflow

Spec_Workflow Start Start Spectrophotometric Assay PrepSAS Prepare SAS Reagent (500 mg/L in water) Start->PrepSAS PrepBuffer Prepare Buffer (pH 10.5) PrepSAS->PrepBuffer PrepStd Prepare Cefdinir Stock Solution (500 μg/mL in pH 10.5 buffer) PrepBuffer->PrepStd Mix Mix Cefdinir aliquot with 1 mL SAS and buffer to 10 mL PrepStd->Mix Wait Wait 10 min at room temperature for color development Mix->Wait Measure Measure Absorbance at 517 nm vs. reagent blank Wait->Measure Calculate Calculate Concentration Measure->Calculate

Spectrophotometric Analysis Workflow

Key Insights for Method Selection

When choosing an analytical method for Cefdinir, consider these trade-offs:

  • For Stability and Purity Testing: The RP-HPLC method is unequivocally recommended. Its primary strength is being a stability-indicating method, capable of separating and quantifying Cefdinir from its degradation products formed under various stress conditions [1]. This is a critical requirement for pharmaceutical quality control and shelf-life determination.
  • For Rapid, Cost-Effective Quantification: The Spectrophotometric method is an excellent choice. It provides high accuracy and precision with a much simpler setup, making it suitable for routine analysis of Cefdinir in pure form or in formulations where interference from excipients or degradation products is not a concern [2].
  • Emerging Trends: The field is moving towards greener sample preparation (GSP) techniques. Recent reviews highlight the adoption of methods like solid-phase microextraction and the use of molecularly imprinted polymers to minimize environmental impact, improve efficiency, and reduce matrix effects in the analysis of cephalosporins [3].

References

Clinical Efficacy and Safety of Cefdinir in Pediatric Infections

Author: Smolecule Technical Support Team. Date: February 2026

Infection Type Comparator Drug Cefdinir Dosage Regimen Clinical Success / Cure Rate Microbiologic Eradication Rate Key Safety Findings
Acute Otitis Media (AOM) [1] Amoxicillin/Clavulanate 14 mg/kg, once daily for 10 days 83.3% (85/102) Presumptive for all pathogens: 84.6% (55/65) [1] Diarrhea: 10% (significantly lower than amoxicillin/clavulanate at 35%) [1]
Amoxicillin/Clavulanate 7 mg/kg, twice daily for 10 days 80.2% (81/101) Presumptive for all pathogens: 81.8% (54/66) [1] Diarrhea: 13% (significantly lower than amoxicillin/clavulanate) [1]
Amoxicillin/Clavulanate 40/10 mg/kg/day, 3 times daily for 10 days 86.0% (86/100) Presumptive for all pathogens: 83.3% (55/66) [1] Diarrhea: 35% [1]
Streptococcal Pharyngitis [2] Penicillin V 7 mg/kg twice daily for 5 days or 10 days; 14 mg/kg once daily for 10 days 94.9% (combined regimens) 92.7% (combined regimens) Adverse event rates were comparable to penicillin V [2]
Penicillin V 10 mg/kg, 4 times daily for 10 days 88.5% 70.9% Adverse event rates were comparable to cefdinir [2]
Streptococcal Pharyngitis (Older Patients) [3] Penicillin V 300 mg, twice daily for 5 days 89.0% (194/218) 88.5% (193/218) at 5-10 days post-therapy [3] Adverse reaction rate: 18.3% [3]
Penicillin V 250 mg, 4 times daily for 10 days 84.6% (181/214) 82.2% (176/214) at 5-10 days post-therapy [3] Adverse reaction rate: 15.0% [3]

Detailed Experimental Protocols

The efficacy data in the table above comes from rigorous clinical trials. Below is a summary of the key methodological details for the primary studies cited.

Clinical Trial for Acute Otitis Media (AOM) [1]
  • Objective: To compare the safety and efficacy of two cefdinir regimens with amoxicillin/clavulanate for treating suppurative acute otitis media.
  • Design: Investigator-blinded, randomized, comparative, multicenter trial.
  • Patients: 384 children, aged 6 months to 12 years, with tympanocentesis-confirmed, nonrefractory AOM.
  • Intervention: Patients were randomized to a 10-day treatment with:
    • Cefdinir 14 mg/kg once daily (QD)
    • Cefdinir 7 mg/kg twice daily (BID)
    • Amoxicillin/clavulanate 40/10 mg/kg/day divided into three doses (TID)
  • Outcomes Measured:
    • Clinical Success: Resolution or improvement of signs and symptoms at the end of therapy.
    • Microbiologic Eradication: Absence of the initial pathogen in a repeat tympanocentesis at the end of therapy.
    • Safety: Assessment of treatment-associated adverse events.

The workflow of this clinical trial is summarized in the following diagram:

Start Patient Population: 384 Children (6mo-12yrs) with Tympanocentesis-confirmed AOM Randomize Randomized into 3 Groups Start->Randomize Group1 Group 1: Cefdinir 14 mg/kg QD (10 days) Randomize->Group1 Group2 Group 2: Cefdinir 7 mg/kg BID (10 days) Randomize->Group2 Group3 Group 3: Amoxicillin/Clavulanate 40/10 mg/kg/day TID (10 days) Randomize->Group3 Evaluation Post-Treatment Evaluation Group1->Evaluation Group2->Evaluation Group3->Evaluation

Clinical Trials for Streptococcal Pharyngitis/Tonsillopharyngitis [2]
  • Objective: To compare the efficacy and tolerability of cefdinir and penicillin V in pediatric streptococcal tonsillopharyngitis.
  • Design: Two multicenter, randomized, investigator-blinded trials.
  • Patients: Children ≤12 years of age with sore throat, pharyngeal erythema, and a positive rapid streptococcal antigen test.
  • Intervention:
    • Study A: Cefdinir (7 mg/kg BID or 14 mg/kg QD) for 10 days vs. Penicillin V (10 mg/kg, 4 times daily) for 10 days.
    • Study B: Cefdinir (7 mg/kg BID) for 5 days vs. Penicillin V (10 mg/kg, 4 times daily) for 10 days.
  • Outcomes Measured:
    • Clinical Cure: Absence or satisfactory remission of all signs and symptoms.
    • Microbiologic Eradication: Throat culture negative for the original Group A Beta-Hemolytic Streptococcus (GABHS) strain.

Key Interpretations of the Data

  • For Acute Otitis Media: Cefdinir, particularly the 14 mg/kg once-daily regimen, is clinically as effective as amoxicillin/clavulanate. A significant advantage is its superior gastrointestinal tolerability, with a markedly lower incidence of diarrhea [1].
  • For Streptococcal Pharyngitis: Cefdinir demonstrates high clinical cure and microbiologic eradication rates. The data suggests that a shorter 5-day course of cefdinir can be as effective as a 10-day course of penicillin V, which may improve patient compliance [3] [2].

References

cefdinir eradication rates Streptococcus pneumoniae

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data and Comparison

The table below summarizes the available efficacy data for Cefdinir and other antibiotics against S. pneumoniae.

Antibiotic Efficacy Against *Streptococcus pneumoniae*

Antibiotic Class Reported Efficacy / Susceptibility Context & Notes

| Cefdinir | Oral third-generation cephalosporin | • ~70-80% susceptibility (US, in vitro) [1]~90% clinical cure rate (sinusitis trials) [2] | Good coverage against penicillin-susceptible strains; stable against many beta-lactamases [3]. | | Amoxicillin | Aminopenicillin | • ~84-92% susceptibility (US, in vitro) [1] | Often used as a first-line treatment; susceptibility is reference point. | | Amoxicillin-Clavulanate | Beta-lactam/Beta-lactamase inhibitor combination | • ~90% clinical cure rate (sinusitis trials) [2] | Comparable clinical efficacy to Cefdinir in adult sinusitis trials. | | Penicillin G | Natural penicillin | >96% susceptibility (for invasive isolates) [1] | Parenteral drug of choice for susceptible strains. | | Cefotaxime / Ceftriaxone | Third-generation cephalosporin (parenteral) | >97% susceptibility (for invasive isolates) [1] | Used for more severe infections and when resistance is suspected. | | Macrolides (e.g., Azithromycin) | Macrolide | ~71% susceptibility (erythromycin proxy, surveillance) [1] | Resistance is a significant concern; not recommended for meningitis [1]. | | Respiratory Fluoroquinolones | Fluoroquinolone | >99% susceptibility [1] | Reserved for adults due to safety concerns; resistance is rare. | | Vancomycin | Glycopeptide | 100% susceptibility (for invasive isolates) [1] | Used for multidrug-resistant strains, particularly in meningitis. |

Experimental Protocols from Key Studies

For researchers, understanding the methodology behind the data is critical. Here are the protocols from two pivotal studies on Cefdinir.

1. Clinical Trial for Acute Community-Acquired Bacterial Sinusitis (ACABS) This design established Cefdinir's clinical efficacy in a key indication [2].

Start Study Start (n=1,229 U.S.; 569 Europe) A Randomization Start->A B Group 1: Cefdinir 600 mg QD A->B C Group 2: Cefdinir 300 mg BID A->C D Group 3: Amoxicillin-Clavulanate 500 mg TID A->D E Treatment Duration: 10 Days B->E C->E D->E F Clinical & Microbiologic Assessment E->F G Primary Endpoint: Clinical Cure Rate F->G

2. In Vivo Study on Cefdinir in a Pneumococcal Infection Model This preclinical study illustrates the assessment of antibiotic effects in an animal model, including impact on the gut-lung axis [4].

Start Mouse Model Setup (ICR mice) A Oral Cephalosporin Administration (10 days) Start->A B Intranasal S. pneumoniae Infection A->B Sub_A1 • Cefaclor • Cefdinir • Cefixime A->Sub_A1 C Sample Collection & Analysis B->C D Outcome Measures C->D Sub_C1 • Lung Histopathology • BALF Cell Count • Serum Cytokines (ELISA) • Intestinal Microbiota Analysis C->Sub_C1

Important Considerations for Researchers

  • Mechanism of Action & Resistance: Cefdinir, like other beta-lactams, inhibits bacterial cell wall synthesis. Resistance in S. pneumoniae primarily occurs through mutations in penicillin-binding proteins (PBPs), reducing drug affinity [1]. Cefdinir is stable against hydrolysis by many common plasmid-mediated beta-lactamases [3].
  • The Gut-Lung Axis: Preclinical evidence indicates that oral cephalosporins, including Cefdinir, can cause significant intestinal dysbiosis. This may exacerbate pulmonary inflammation and compromise endothelial barrier function in the lungs, a factor to consider in overall treatment outcomes [4].
  • Data Gaps: The available comparative data is limited. Eradication rates (microbiological success) from large, contemporary surveillance studies specifically for Cefdinir are not present in the search results. Furthermore, head-to-head clinical trial data against other oral cephalosporins (e.g., cefuroxime, cefpodoxime) or for indications like pneumonia is insufficient for a full quantitative comparison.

To construct a more complete comparison guide, you may need to consult specialized antimicrobial susceptibility surveillance networks and databases for more recent and comprehensive MIC (Minimum Inhibitory Concentration) distributions and eradication rates.

References

cefdinir pharmacokinetics comparison other cephalosporins

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Comparison

The table below summarizes key pharmacokinetic parameters for cefdinir and other oral cephalosporins.

Cephalosporin Generation Bioavailability Protein Binding Elimination Half-life Key Elimination Route
Cefdinir [1] [2] 3rd 16-25% (Dose and formulation dependent) 60-70% ~1.7 hours (Adults) Renal excretion
Cefpodoxime [1] 3rd ~50% Information Missing Information Missing Information Missing
Cefuroxime [1] 2nd ~50% Information Missing Information Missing Information Missing
Cephalexin [3] [4] 1st Information Missing Information Missing Information Missing Renal excretion

Key Experimental Data and Methodologies

Supporting data for the pharmacokinetic comparison comes from clinical studies and analytical methods.

Bioequivalence and Food Effect Study

A 2024 single-centre, randomized, open-label, crossover study investigated the bioequivalence of cefdinir dispersible tablets versus cefdinir capsules in healthy Chinese subjects [5].

  • Methodology: 56 subjects were randomized under fasting and fed conditions. After a single 0.1 g oral dose, plasma concentrations were determined using HPLC-MS/MS.
  • Key Findings: The two formulations were bioequivalent. The mean concentration-time profiles were similar, with C~max~, AUC~0–t~, and AUC~0–∞~ values within the 80.00–125.00% acceptance range [5].
Comparative Efficacy in Urinary Tract Infections (UTIs)

A 2024 retrospective study compared cefdinir with the first-generation cephalosporin cephalexin for treating lower UTIs [3].

  • Methodology: Treatment failure rates at 7 and 14 days were compared in patients discharged from emergency departments with a diagnosis of acute cystitis.
  • Key Findings: While there was no statistically significant difference in overall failure rates, there was a numerically higher rate of treatment failure with cefdinir at 14 days (20.7%) versus cephalexin (11.8%). This aligns with cefdinir's known markedly lower urine penetration compared to cephalexin [3].
Bioanalytical Method for Quantification

A developed and validated high-performance liquid chromatography (HPLC) method allows for precise quantification of cefdinir in pharmaceutical formulations [6].

  • Methodology: An isocratic HPLC procedure was developed and validated per ICH guidelines for specificity, precision, linearity, and accuracy.
  • Application: This method is used for drug quality control and was also employed to determine the pK~a~ values of cefdinir, which are crucial for understanding its solubility and absorption at different pH levels [6].

Pharmacokinetic and Clinical Implications

The experimental data translates into several key considerations for clinical and research applications.

  • Low Bioavailability: Cefdinir's relatively low oral bioavailability (16-25%) is a defining characteristic. It is lower than several other oral options like cefpodoxime and cefuroxime (both ~50%), which may influence drug selection [1] [2].
  • Food and Drug Interactions: The extent of cefdinir absorption decreases when taken with a high-fat meal, though this is not considered clinically significant enough to prohibit administration with food. Its absorption is also reduced when co-administered with iron or aluminum/magnesium-containing antacids [5] [2].
  • Tissue Distribution: Cefdinir is widely distributed in the body, achieving clinically effective concentrations in tissues such as the epithelial lining fluid, bronchial mucosa, and tonsils, supporting its use for respiratory infections [2].
  • Urinary Excretion: Despite its renal elimination, cefdinir has lower urine penetration compared to agents like cephalexin. This pharmacokinetic difference should be considered when selecting therapy for urinary tract infections [3].

Experimental Protocol Overview

For a practical understanding, the following diagram outlines the core workflow from the cited bioequivalence study [5]. This provides a template for generating pharmacokinetic data.

G Start Study Population: 56 Healthy Chinese Subjects A Randomization (1:1) Start->A B Two-Treatment Sequence: TR (Test then Reference) or RT (Reference then Test) A->B C Single Oral Dose (0.1 g Cefdinir) Fasting or Fed State B->C D Blood Sample Collection (17 time points, up to 16h) C->D E Plasma Analysis via HPLC-MS/MS D->E F PK Parameter Calculation: Cmax, AUC, Tmax, T½ E->F End Statistical Comparison for Bioequivalence (80-125%) F->End

References

Clinical Effectiveness & Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key comparative studies that evaluate cefdinir's performance against other antibiotics. This clinical efficacy data is essential for estimating the cost per successful treatment outcome.

Condition Treated Comparator Drug Key Efficacy Findings Study Design & Details

| Uncomplicated Urinary Tract Infection (uUTI) in adult women [1] | Cephalexin | Treatment Failure:Cefdinir: 23.4% • Cephalexin: 12.5% • Adjusted Odds Ratio: 1.9 (95% CI: 1.1-3.4) | Design: Retrospective multicenter cohort study Sample Size: 367 patients (167 cefdinir, 200 cephalexin) Dosing: Cefdinir 300 mg twice daily vs. Cephalexin 500 mg twice daily for 5-7 days Primary Outcome: Treatment failure (continued/recurrent symptoms within 30 days) | | Acute Otitis Media (AOM) in children (6-24 months) [2] | Amoxicillin/Clavulanic Acid (high dose) | Clinical Cure Rate:Amoxicillin/Clavulanate: 86.5% • Cefdinir: 71.0% • P-value: 0.001 | Design: Investigator-blinded, randomized trial Sample Size: 330 children Dosing: Cefdinir (14 mg/kg/day) for 5 days vs. Amoxicillin/Clavulanate (80/10 mg/kg/day) for 10 days Primary Outcome: Clinical cure at test-of-cure (11-14 days after treatment start) | | Suppurative Acute Otitis Media in children [3] | Amoxicillin/Clavulanate | Clinical Success: Equivalent between groups (approx. 80-86%) Bacteriological Eradication of S. pneumoniae: Lower for Cefdinir BID (55.2%) vs. Amoxicillin/Clavulanate (89.5%) | Design: Investigator-blinded, randomized, multicenter trial with tympanocentesis Sample Size: 384 enrolled, 303 clinically evaluable Dosing: Cefdinir QD or BID vs. Amoxicillin/Clavulanate TID for 10 days |

Detailed Experimental Protocols

For researchers to critically appraise these findings or design similar studies, here is a detailed breakdown of the methodologies.

Protocol: UTI Treatment Failure Study [1]
  • Study Population: Adult female patients diagnosed with symptomatic uncomplicated UTI (uUTI) in outpatient settings (primary care, urgent care, emergency department).
  • Inclusion/Exclusion Criteria: Key exclusions were pregnancy, pyelonephritis, systemic symptoms, indwelling catheters, creatinine clearance <30 mL/min, or a pathogen not susceptible to cefazolin on initial culture.
  • Intervention & Comparator: Oral Cefdinir 300 mg twice daily vs. Oral Cephalexin 500 mg twice daily, both for 5-7 days.
  • Primary Outcome Measure: Treatment failure, a composite endpoint defined as:
    • Continued symptoms requiring a new therapy during the initial treatment period.
    • Re-treatment for recurrent symptomatic UTI within 30 days of completing the initial therapy.
  • Data Analysis: A multivariate logistic regression was performed to identify independent risk factors associated with treatment failure.

The workflow of this retrospective cohort study is summarized in the diagram below.

start Patient Screening (n=2,307) exclude Exclusion Based on Pre-defined Criteria start->exclude included Final Cohort (n=367) exclude->included group1 Cefdinir Group 300 mg twice daily (n=167) included->group1 group2 Cephalexin Group 500 mg twice daily (n=200) included->group2 outcome Primary Outcome Assessment: Treatment Failure within 30 days group1->outcome group2->outcome result1 Failure Rate: 23.4% outcome->result1 result2 Failure Rate: 12.5% outcome->result2

Protocol: Acute Otitis Media (AOM) Clinical Trial [2]
  • Study Population: Children aged 6 to 24 months with a diagnosis of AOM, confirmed by validated otoscopists. Children with a history of recurrent AOM were excluded.
  • Intervention & Comparator: Cefdinir (14 mg/kg per day in two divided doses for 5 days) vs. Amoxicillin/Clavulanic Acid high dose (80 mg/kg/day of amoxicillin in two divided doses for 10 days).
  • Primary Outcome Measure: Clinical cure at the test-of-cure visit (11-14 days after initiation of antibiotic therapy). Cure was defined as the resolution of all symptoms and signs of AOM, except for middle-ear effusion.
  • Blinding: The study was investigator-blinded, meaning the individuals assessing the outcomes were unaware of the treatment assignment.
  • Compliance Monitoring: Used Medical Electronic Monitoring System (MEMS) caps and measurement of antibiotic bottle volume.

Pharmacokinetic & Pharmacoeconomic Considerations

The clinical findings are supported by fundamental pharmacokinetic data, which is critical for understanding cefdinir's efficacy profile and informing cost-effectiveness models.

  • Bioavailability and Urinary Excretion: A key factor in the UTI study results is cefdinir's pharmacokinetic profile. It has a low oral bioavailability of 16-21% for capsules, and less than 20% of the active drug is excreted unchanged into the urine [1] [4]. This is in stark contrast to cephalexin, which has ~90% bioavailability and over 90% urinary excretion [1], making it a more rational choice for treating UTIs.
  • Dosing and Duration: The inferior performance of cefdinir for AOM in one study may be partly explained by the shorter treatment duration (5 days) compared to the 10-day course of amoxicillin/clavulanate [2]. Furthermore, an older study suggested that a once-daily cefdinir regimen might be more effective than a twice-daily regimen for AOM, particularly against S. pneumoniae [3].
  • Safety and Tolerability: Multiple studies consistently report that cefdinir has a lower incidence of gastrointestinal adverse effects (especially diarrhea) compared to amoxicillin/clavulanate [3]. This improved tolerability could positively influence cost-effectiveness by reducing side-effect management costs and improving compliance.

The relationship between cefdinir's properties and clinical decision-making can be visualized as follows.

cluster_pk Pharmacokinetic (PK) Factors cluster_clinical Clinical Evidence cluster_consider Modeling Considerations pk Cefdinir Properties: Low Bioavailability (~20%) Low Urinary Excretion (<20%) pk1 pk1 pk->pk1 clinical Clinical Outcome Data c1 Higher failure rate vs. Cephalexin for uUTI clinical->c1 consideration Key Considerations for Analysis m1 Cost per treatment success consideration->m1 Low Low urinary urinary drug drug concentration concentration , fillcolor= , fillcolor= pk2 Suboptimal for UTI treatment m2 Impact of failure & re-treatment pk2->m2 pk1->pk2 c2 Lower cure rate vs. Amoxicillin/Clavulanate for AOM c1->c2 c1->m2 c3 Better GI tolerability vs. Amoxicillin/Clavulanate c2->c3 c2->m1 m4 Side-effect management costs c3->m4 m1->m2 m3 Dosing regimen & compliance m2->m3 m3->m4

Conclusion for Researchers

The experimental data indicates that the cost-effectiveness of cefdinir is highly condition-dependent.

  • For uncomplicated UTIs, cefdinir is highly likely to be less cost-effective than cephalexin due to a significantly higher rate of treatment failure, driven by its unfavorable pharmacokinetics for this indication [1].
  • For pediatric Acute Otitis Media, its cost-effectiveness compared to amoxicillin/clavulanate is ambiguous. While it may be less clinically effective, particularly with shorter courses, its superior gastrointestinal tolerability profile could offset some costs and favor adherence [3] [2].
  • A formal cost-effectiveness analysis would require integrating this clinical data with local drug acquisition costs, healthcare utilization costs for managing failures and side effects, and patient compliance data.

References

Cefdinir Resistance and Efficacy Profiles by Infection Type

Author: Smolecule Technical Support Team. Date: February 2026

Infection Type Common Pathogens Efficacy & Resistance Patterns Key Supporting Data

| Acute Otitis Media (AOM) [1] | Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis | Clinically effective overall vs. amoxicillin/clavulanate. Lower eradication of S. pneumoniae with BID dosing (55.2%) vs. QD (80%) or amoxicillin/clavulanate (89.5%). | Clinical success rates: ~83-86% across treatment groups [1]. | | Acute Community-Acquired Bacterial Sinusitis (ACABS) [2] | S. pneumoniae, H. influenzae, M. catarrhalis | Clinically equivalent to amoxicillin-clavulanate. Similar microbiologic eradication rates [2]. | Clinical cure rate: ~90% [2]. | | Uncomplicated Urinary Tract Infection (uUTI) [3] | Primarily E. coli | Higher treatment failure vs. cephalexin (23.4% vs. 12.5%). Failure linked to higher incidence of cephalosporin-resistant pathogens on repeat culture [3]. | Cefdinir's low bioavailability (20%) and poor urinary excretion (<20%) may contribute to suboptimal outcomes [3]. | | In Vitro Analysis (Respiratory Pathogens) [4] | S. pneumoniae, S. pyogenes, H. influenzae, M. catarrhalis | Highly active against S. pyogenes and M. catarrhalis. Good activity against H. influenzae (including β-lactamase+). Less potent against S. aureus and K. pneumoniae than some parenteral cephems [4]. | MIC90 for K. pneumoniae: 4 μg/mL, indicating reduced potency for some Gram-negative bacteria [4]. |

Resistance Trends in Streptococcus pneumoniae

A critical area of research involves predicting cefdinir susceptibility based on other beta-lactam tests. One study of 249 S. pneumoniae isolates revealed important discrepancies [5]:

Predictive Agent Predictive Rule Accuracy for Cefdinir Susceptibility
Penicillin (Non-meningitis breakpoint) Penicillin MIC ≤ 0.06 μg/mL predicts susceptibility to oral cephalosporins. 79% of penicillin-susceptible isolates were cefdinir-susceptible; 21% were misclassified as susceptible [5].
Cefotaxime (Non-meningitis breakpoint) Cefotaxime-susceptible (MIC ≤ 1 μg/mL). 77% of cefotaxime-susceptible isolates were cefdinir-susceptible; 23% were misclassified as susceptible, especially at higher cefotaxime MICs (0.5-2 μg/mL) [5].

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here are the methodologies from pivotal studies.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This classic method was used in several studies to determine the MIC of cefdinir [6] [5] [4].

  • Bacterial Strains: Clinical isolates are stored frozen, then sub-cultured twice on appropriate agar (e.g., sheep blood agar) before testing [5].
  • Inoculum Preparation: Overnight growth is suspended in Mueller Hinton broth to a standardized density (e.g., 5 x 10⁵ CFU/mL) [5]. For fastidious organisms like H. influenzae and S. pneumoniae, the broth is supplemented with lysed horse blood [4].
  • Drug Dilution & Incubation: Two-fold serial dilutions of cefdinir are prepared in a microdilution panel. The inoculum is added to each well. Panels are incubated at 35°C for 16-20 hours [5] [4].
  • Endpoint Determination: The MIC is the lowest concentration of antimicrobial that completely inhibits visible growth of the organism [5]. Quality control is performed using standard reference strains like S. pneumoniae ATCC 49619 [5].
Hollow Fiber System Model for Tuberculosis (HFS-TB)

This advanced pre-clinical model was used to study cefdinir's efficacy against Mycobacterium tuberculosis (Mtb) over time, simulating human pharmacokinetics [6].

  • System Setup: The system consists of a central cartridge with semi-permeable hollow fibers, simulating "vascular" space, and a peripheral compartment where the Mtb culture is inoculated [6].
  • Dosing Simulation: Cefdinir is introduced into the central cartridge. The system uses a computer-controlled pump to dynamically adjust drug concentrations, mimicking human PK profiles (e.g., peak concentration, half-life) [6].
  • Sampling & Analysis: Samples are taken from the bacterial compartment at predefined intervals over 28 days. The bacterial burden (CFU/mL) is quantified by plating serial dilutions on agar plates [6].
  • PK/PD Analysis: The relationship between drug exposure (e.g., AUC/MIC) and the change in bacterial burden is analyzed using an inhibitory sigmoid Emax model to identify the exposure target predictive of efficacy [6].

Mechanisms and Workflow Visualization

The following diagram illustrates the general mechanism of action of cefdinir and the subsequent development of resistance, which underlies the data discussed.

architecture Cefdinir Mechanism and Resistance Development cluster_1 1. Cefdinir Mechanism of Action cluster_1a Drug Action cluster_1b Cellular Consequence cluster_2 2. Primary Bacterial Resistance Mechanisms cluster_2a Enzymatic Inactivation cluster_2b Target Alteration Cefdinir Cefdinir Cefdinir->Cefdinir PBP Penicillin- Binding Protein (PBP) Cefdinir->PBP Binds to CellWallSynthesis Cell Wall Synthesis PBP->CellWallSynthesis Inhibits Lysis Cell Lysis & Bacterial Death CellWallSynthesis->Lysis Leads to BetaLactamase β-Lactamase Production BetaLactamase->Cefdinir EnzymeHydrolysis Enzymatic Hydrolysis BetaLactamase->EnzymeHydrolysis DrugInactivation Drug Inactivation EnzymeHydrolysis->DrugInactivation AlteredPBP Altered PBP Target AlteredPBP->Cefdinir ReducedBinding Reduced Drug Binding Affinity AlteredPBP->ReducedBinding

Research Implications and Conclusions

Based on the analyzed data, several key points emerge for research and development:

  • Stability to β-Lactamases: Cefdinir demonstrates stability against common plasmid-mediated β-lactamases produced by H. influenzae and M. catarrhalis, making it a viable option for these infections [6] [4].
  • Concern for S. pneumoniae: Caution is warranted when using cefdinir for infections where penicillin-nonsusceptible *S. pneumoniae* is prevalent, as resistance rates are notably higher [1] [5].
  • Not Recommended for UTI: Pharmacokinetic data (low urinary excretion) and clinical outcomes studies strongly suggest that cefdinir is a suboptimal choice for treating uUTI, with higher failure rates and potential selection for resistant pathogens [3].
  • Emerging Applications: Promising pre-clinical data shows cefdinir has efficacy against drug-susceptible and multi-drug resistant *Mycobacterium tuberculosis*, even without a β-lactamase inhibitor, suggesting a potential for drug repurposing [6].

References

×

Dates

Last modified: 08-15-2023

Explore Compound Types